Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Beschreibung
BenchChem offers high-quality Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJSYPWZVTJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175093 | |
| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-59-9 | |
| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234108-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Elucidation of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9)
Executive Summary
In modern drug discovery, functionalized piperazines serve as highly versatile scaffolds. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate combines a Boc-protected amine, a lactam core, and a cyanomethyl appendage. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data listing. Here, we dissect the causality behind the specific 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule and establish a self-validating protocol for its structural verification.
Molecular Architecture & Causality of Chemical Shifts
To accurately assign the NMR spectra of this compound, one must understand the electronic push-and-pull occurring within the piperazine ring. The chemical shifts are not random; they are dictated by electronegativity, anisotropic deshielding cones, and conformational dynamics.
-
The Boc Group Dynamics (N1): The tert-butyl group typically appears as a massive 9H singlet near 1.48 ppm. However, at 298K, the N-Boc group exhibits restricted rotation around the N1–C(O) partial double bond. This rotameric population often leads to slight line broadening in both the tert-butyl peak and the adjacent C2/C6 protons, a well-documented phenomenon in Boc-protected heterocycles .
-
The Lactam Core (C2 & C3): The C2 protons are uniquely positioned between two electron-withdrawing groups: the N1 carbamate and the C3 amide carbonyl. The magnetic anisotropy of the C=O double bond severely deshields these protons, pushing them downfield to approximately 4.15 ppm, making them the most deshielded protons on the piperazine ring .
-
The Cyanomethyl Appendage (N4): The −CH2−CN group is attached to the N4 amide nitrogen. The sp-hybridized cyano group exerts a strong anisotropic deshielding cone parallel to its triple bond. Combined with the electron-withdrawing nature of the N4 atom, the cyanomethyl protons are shifted to roughly 4.40 ppm.
Quantitative NMR Data Summaries
The following tables synthesize the expected chemical shifts based on empirical rules and literature precedents for highly functionalized oxopiperazines.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 , 298K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment Rationale |
| tert-Butyl | 1.48 | Singlet (s) | 9H | Highly shielded methyl protons; broadness may occur due to N-Boc rotameric exchange. |
| C5- H2 | 3.45 | Multiplet (m) | 2H | Adjacent to the amide nitrogen (N4); shielded relative to C2 due to distance from C=O. |
| C6- H2 | 3.68 | Multiplet (m) | 2H | Adjacent to the carbamate nitrogen (N1); experiences anisotropic deshielding from Boc. |
| C2- H2 | 4.15 | Singlet (s)* | 2H | Strongly deshielded by both the adjacent N1 carbamate and C3 carbonyl group. (May appear as ABq if ring is rigid). |
| N4- CH2 -CN | 4.40 | Singlet (s) | 2H | Alpha to both the strongly electron-withdrawing cyano group and the N4 amide nitrogen. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 , 298K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality & Assignment Rationale |
| tert-Butyl ( CH3 ) | 28.3 | CH3 | Standard chemical shift for Boc methyl carbons. |
| N4- CH2 -CN | 35.2 | CH2 | Shielded by the cyano group's sp-hybridization relative to typical N-alkyl carbons. |
| C6 | 40.5 | CH2 | Adjacent to N1; typical shift for piperazine carbons alpha to a carbamate. |
| C5 | 46.8 | CH2 | Adjacent to the amide N4; slightly more deshielded than C6 . |
| C2 | 49.5 | CH2 | Alpha to both N1 and C3=O; highest chemical shift among the piperazine ring CH2 groups. |
| tert-Butyl ( Cq ) | 81.2 | Cq | Characteristic quaternary carbon of the tert-butyl group. |
| -C ≡ N | 115.0 | Cq | Typical nitrile carbon shift; low intensity due to lack of attached protons (long T1 relaxation). |
| N1-C=O (Boc) | 153.8 | Cq | Carbamate carbonyl; highly deshielded but less than the amide carbonyl. |
| C3=O (Amide) | 166.2 | Cq | Amide carbonyl; strongly deshielded due to resonance delocalization with N4. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, data acquisition cannot rely on 1D NMR alone. The following step-by-step methodology establishes a self-validating system where instrumental parameters and secondary experiments act as internal quality controls.
Step 1: Sample Preparation (The Baseline Check)
-
Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl3 is chosen for its excellent solubilizing properties for Boc-protected heterocycles. TMS provides an absolute zero reference point ( δ 0.00) to validate chemical shift accuracy, preventing misassignment due to solvent drift.
Step 2: Instrument Calibration (Tuning & Shimming)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Perform gradient shimming on the 2 H lock signal.
-
Causality: Precise shimming ensures magnetic field homogeneity, which is critical for resolving the fine J -coupling of the C5 and C6 piperazine ring multiplets.
Step 3: 1 H NMR Acquisition
-
Execute a standard 1D proton pulse sequence (e.g., Bruker zg30). Set the relaxation delay ( D1 ) to a minimum of 2.0 seconds and acquire 16 scans.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, particularly the bulky tert-butyl methyls, guaranteeing that the quantitative integration accurately reflects the 17H total.
Step 4: 13 C NMR Acquisition
-
Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 2.5 seconds and acquire 512–1024 scans.
-
Causality: 13 C has a low natural abundance (1.1%). Higher scan counts and continuous proton decoupling (WALTZ-16) are required to achieve a viable signal-to-noise ratio and collapse multiplets into sharp singlets.
Step 5: Processing & 2D Self-Validation
-
Apply a 0.3 Hz exponential line broadening function (LB) to the 1 H FID and 1.0 Hz to the 13 C FID before Fourier Transformation (FT).
-
Self-Validation Check: Cross-reference the 1 H integrals. If the C5 and C6 multiplets overlap heavily, immediately acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HSQC will map the protons directly to their attached carbons (C5 at 46.8 ppm and C6 at 40.5 ppm), definitively breaking any assignment ambiguity.
Workflow Visualization
Figure 1: Self-validating NMR acquisition and assignment workflow for structural verification.
References
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate physical properties and molecular weight
An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
This technical guide provides a comprehensive overview of the known and estimated physical and molecular properties of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the characteristics of this compound.
Introduction
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a specialized organic molecule of interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperazine core, a common scaffold in bioactive compounds, functionalized with a tert-butoxycarbonyl (Boc) protecting group, an oxo group, and a cyanomethyl substituent. This combination of features makes it a potentially valuable intermediate for the synthesis of more complex molecules. While detailed experimental data for this specific compound is not extensively published, we can infer many of its properties through an analysis of its constituent parts and data from structurally related molecules.
Molecular Structure and Properties
The molecular structure of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is key to understanding its chemical behavior. The presence of the Boc group enhances its solubility in organic solvents and allows for controlled deprotection during synthetic sequences. The oxo group and the cyanomethyl group introduce polarity and potential hydrogen bonding sites, influencing its solubility and crystalline structure.
Molecular Weight and Formula
The fundamental molecular properties of this compound have been confirmed by chemical suppliers.
| Property | Value | Source |
| CAS Number | 234108-59-9 | [1] |
| Molecular Formula | C11H17N3O3 | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
Estimated Physical Properties
Direct experimental data on the physical properties of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate are limited. However, by examining closely related compounds, we can provide reliable estimations.
-
Physical State: Based on analogous structures, the compound is expected to be a solid at room temperature. For instance, tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a light-yellow to yellow solid[2], and tert-butyl 3-oxopiperazine-1-carboxylate is a white to orange crystalline powder. The introduction of the oxo group and the additional polar cyanomethyl group likely contributes to a stable crystalline lattice.
-
Melting Point: A precise melting point is not documented in the available literature. However, considering that tert-butyl 3-oxopiperazine-1-carboxylate has a melting point range of 158-164 °C, it is plausible that the target compound will also exhibit a relatively high melting point, likely above 150 °C.
-
Solubility: The Boc group generally confers good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. The polar nature of the oxo and cyano groups may slightly reduce its solubility in non-polar solvents while potentially allowing for some solubility in polar aprotic solvents.
-
Storage: For long-term stability, it is recommended to store the compound in a cool, dry place, sealed from atmospheric moisture.[2]
Experimental Characterization Workflow
For researchers looking to synthesize or utilize this compound, a standard workflow for its characterization would be essential to confirm its identity and purity.
Caption: Proposed workflow for the synthesis, purification, and analytical characterization of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Methodology Justification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The resulting spectra should be consistent with the number and types of protons and carbons in the molecule.
-
Mass Spectrometry (MS): This technique will verify the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are crucial for determining the purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) from the oxo and carbamate groups, and the nitrile (C≡N) group.
References
-
BIOFOUNT. tert-Butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
For the modern research scientist and drug development professional, the synthesis and application of novel chemical entities are daily endeavors. With innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth analysis of the potential hazards and safe handling protocols for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, a compound of interest in contemporary medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established principles for handling its constituent functional groups: a Boc-protected piperazinone core and a cyanomethyl substituent.
Hazard Identification and Risk Assessment: A Structural Analogy Approach
A thorough risk assessment is predicated on a comprehensive understanding of a compound's intrinsic hazards. Lacking a dedicated SDS, we must infer the safety profile of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate by examining its core components.
1.1. The Piperazinone Core: Irritation Hazards
The foundational structure, tert-butyl 3-oxopiperazine-1-carboxylate, provides a baseline for potential hazards. According to its Safety Data Sheet, this compound is classified as a skin and serious eye irritant.[1][2]
| Hazard Classification (for tert-butyl 3-oxopiperazine-1-carboxylate) | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
It is prudent to assume that tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate will exhibit similar, if not enhanced, irritant properties. Piperazine derivatives, as a class, have also been associated with a range of adverse health effects, including potential toxicity to the heart, liver, and kidneys, and some can cause allergic skin reactions or respiratory sensitization.[3][4][5][6][7]
1.2. The Cyanomethyl Group: A Significant Escalation of Risk
The introduction of a cyanomethyl (-CH₂CN) group introduces a more severe set of potential hazards. Organic nitriles can be toxic, and of paramount concern is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions.[8][9]
Key Risk Factors Associated with the Cyanomethyl Group:
-
Reaction with Acids: Contact with acids can cause the rapid evolution of hydrogen cyanide gas.[8][9]
-
Thermal Decomposition: Heating cyanide-containing compounds can lead to their decomposition, releasing HCN.[2][8]
-
Hydrolysis: Aqueous media may cause hydrolysis, also potentially liberating HCN.[8]
Hydrogen cyanide is a potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[8]
1.3. Synthesized Hazard Profile
Based on this analysis, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate should be treated as a hazardous substance with the following anticipated risks:
-
Acute Toxicity (Potential): Due to the cyanomethyl group.
-
Skin Irritation: Inherited from the piperazinone core.
-
Serious Eye Irritation: Inherited from the piperazinone core.
-
Chemical Reactivity: Potential for hazardous reactions with acids and upon heating.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a stringent, multi-layered approach to safety is mandatory.
2.1. Primary Engineering Control: The Chemical Fume Hood
All handling of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[8][10] This is the most critical engineering control to prevent inhalation of any dust, aerosols, or potentially released hydrogen cyanide gas. The fume hood sash should be kept as low as possible during manipulations.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
A comprehensive PPE regimen is required to prevent dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[8][10] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes and dust, safeguarding against serious eye irritation. |
| Body Protection | A lab coat that fastens securely. | Protects the body and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a fume hood. However, a respirator may be necessary for cleaning up large spills or in the event of a ventilation failure. | Provides an additional layer of protection against inhalation hazards. |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for minimizing the risk of exposure and incidents.
3.1. General Handling Workflow
The following workflow illustrates the key steps and safety considerations for handling tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Caption: Safe handling workflow for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Step-by-Step Protocol:
-
Preparation: Before beginning any work, review this guide and the SDS for tert-butyl 3-oxopiperazine-1-carboxylate.[1][2] Ensure the designated fume hood is clean and free of any acids or other incompatible materials.[8] Don all required PPE.
-
Handling:
-
Cleanup:
-
Decontaminate any glassware or surfaces that have come into contact with the compound. A pH 10 buffer solution followed by a 10% bleach solution can be effective for cyanide decontamination, but all cleaning should be done in the fume hood.[8]
-
Dispose of all contaminated waste, including gloves and wipes, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[1][8]
-
Remove PPE, avoiding self-contamination.
-
3.2. Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure or reaction.
-
Container: Keep the compound in a tightly sealed container.[2][12]
-
Location: Store in a cool, dry, and well-ventilated area.[2][11][12]
-
Segregation: Store away from incompatible materials, especially strong acids and oxidizing agents.[2][13]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical when working with potentially hazardous materials.
4.1. Exposure Response
The following decision tree outlines the immediate actions to take in the event of an exposure.
Caption: Emergency response decision tree for exposures.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1][2][12] Remove any contaminated clothing. Seek medical attention.[1][2][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2][12] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][12]
-
Inhalation: Move the affected person to fresh air immediately.[1][12][13] If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[11][14] Seek immediate medical attention.[12][13]
4.2. Spill Response
-
Small Spills (inside a fume hood):
-
Large Spills (or any spill outside a fume hood):
Conclusion: A Culture of Safety
While tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate holds promise as a building block in drug discovery, its handling demands a high level of caution and respect for its potential hazards. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into a broader culture of laboratory safety, ensuring that scientific advancement and personal well-being go hand in hand.
References
- TCI Chemicals. (2025, October 29). SAFETY DATA SHEET: tert-Butyl 3-Oxopiperazine-1-carboxylate.
- Apollo Scientific. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate SDS.
- MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: tert-Butyl 3-Oxopiperazine-1-carboxylate.
- ChemicalBook. (2025, July 19). tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate SDS.
- Fisher Scientific. (2009, April 15). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
- PubChem. (n.d.). tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate.
- ECHA. (n.d.). tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate — Chemical Substance Information.
- TCI Chemicals. (2025, March 5). B3804 - tert-Butyl 3-Oxopiperazine-1-carboxylate.
- CAHMA. (2026, February 28). Safer Using - Piperazines.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Datasheet Archive. (n.d.). Methyl cyanoformate SDS.
- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
- Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds.
- MIT EHS. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- G. A. (2016, December 15). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed.
- ChemicalBook. (2025, July 16). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate.
- Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment. Retrieved from Australian Government Department of Health website.
- CymitQuimica. (2024, December 19). Safety Data Sheet: Tert-butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate.
- Sigma-Aldrich. (2023, September 2). SAFETY DATA SHEET.
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cahma.org.au [cahma.org.au]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Crystallographic Analysis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate: A Hypothetical Case Study
Abstract
This technical guide presents a comprehensive, albeit hypothetical, case study on the crystallographic analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, a key intermediate in contemporary drug discovery. In the absence of publicly available crystal structure data for this specific compound, this document serves as an in-depth methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, detailing the entire workflow from synthesis and crystallization to X-ray diffraction analysis and structural elucidation. The protocols and interpretations herein are grounded in established principles of small-molecule crystallography and are supported by authoritative references, providing a robust framework for the structural analysis of novel piperazine derivatives.
Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antibacterial, and antitumor agents.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block in drug design. The title compound, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, incorporates several key functionalities: a Boc-protected amine for synthetic tractability, a lactam for hydrogen bonding, and a cyanomethyl group which can act as a hydrogen bond acceptor or a precursor for further chemical modification.
Understanding the precise three-dimensional structure of such molecules is paramount for structure-activity relationship (SAR) studies and for optimizing their pharmacokinetic and pharmacodynamic properties.[3][4] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution.[5] This guide will therefore delineate a rigorous, field-proven pathway to obtaining and interpreting the crystal structure of this important synthetic intermediate.
Synthesis and Characterization
While various synthetic routes to piperazine derivatives exist, a plausible and efficient synthesis of the title compound is proposed, starting from commercially available tert-butyl 3-oxopiperazine-1-carboxylate.[3]
Experimental Protocol: Synthesis
-
Alkylation of the Piperazine Nitrogen: To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.) and 2-bromoacetonitrile (1.2 eq.).
-
Reaction Conditions: Stir the mixture at 60°C for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate as a solid. The purity and identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization: The Gateway to High-Resolution Structural Data
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step in structural analysis.[5][6] The choice of crystallization method and solvent system is critical and often requires empirical screening.[7]
Rationale for Crystallization Strategy
For a moderately polar organic molecule like tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, several crystallization techniques are viable. Slow evaporation from a suitable solvent is a straightforward initial approach. The compound is anticipated to be a solid at room temperature.[8]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C).
-
Crystal Growth: Filter the warm solution through a syringe filter into a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.
An alternative and often successful method is vapor diffusion, where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which the compound is insoluble.
X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Data Collection and Processing
A single crystal of appropriate size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The data is collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is centered on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial molecular model. The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
Hypothetical Crystallographic Data and Structural Interpretation
The following table presents a hypothetical but chemically plausible set of crystallographic data for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₇N₃O₃ |
| Formula Weight | 239.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1302.1(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.220 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 512 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 10567 |
| Independent reflections | 2987 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that the compound crystallizes in the centrosymmetric monoclinic space group P2₁/c, which is common for organic molecules. The unit cell contains four molecules (Z=4). The piperazine ring would likely adopt a chair conformation, which is the most stable conformation for this six-membered ring.[2] The bulky tert-butyl group would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be stabilized by intermolecular hydrogen bonds involving the lactam N-H and carbonyl oxygen, as well as weaker C-H...O and C-H...N interactions.
Visualizations
Experimental Workflow
Caption: Workflow for the structural elucidation of the title compound.
Hypothetical Molecular Structure
Caption: 2D representation of the title compound's molecular structure.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, best-practice approach to the crystallographic analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. While the presented data is hypothetical, the described methodologies for synthesis, crystallization, and X-ray diffraction analysis provide a robust and reliable framework for researchers in the field. The successful elucidation of the crystal structure of this and related compounds will undoubtedly provide invaluable insights for the design and development of novel therapeutics based on the versatile piperazine scaffold. It is recommended that experimental efforts be undertaken to crystallize this compound and deposit its structure in the Cambridge Structural Database (CSD) to enrich the public repository of chemical knowledge.[9][10]
References
-
PubChem. tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
-
Żesławska, E., et al. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Claire T. Carney Library. Cambridge Structural Database. UMass Dartmouth. [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
ResearchGate. (PDF) tert-Butyl 4-cyanophenyl carbonate. [Link]
-
ResearchGate. (PDF) The Cambridge Structural Database. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
IntechOpen. Crystallization: Its Mechanisms and Pharmaceutical Applications. [Link]
-
KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. [Link]
- Google Patents.
-
Wikipedia. Piperazine. [Link]
-
MDPI. Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. sptlabtech.com [sptlabtech.com]
- 7. syrris.com [syrris.com]
- 8. tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | 77290-31-4 [sigmaaldrich.com]
- 9. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 10. researchgate.net [researchgate.net]
The Pharmacophoric Role of Tert-Butyl 4-(Cyanomethyl)-3-oxopiperazine-1-carboxylate Derivatives in Targeted Therapeutics
Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern structure-based drug design, the selection of highly specific, conformationally restricted building blocks is paramount to achieving target selectivity and minimizing off-target toxicity. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) has emerged as a critical intermediate in the synthesis of next-generation small-molecule inhibitors.
This whitepaper provides an in-depth mechanistic analysis of how derivatives of this specific pharmacophore function across various therapeutic targets—most notably Poly(ADP-ribose) polymerases (PARP-1/7), DNA polymerase theta (Polθ), and integrin receptors. By dissecting the physicochemical rationale behind the oxopiperazine core and the cyanomethyl vector, this guide equips medicinal chemists with the theoretical grounding and field-proven protocols necessary to integrate this scaffold into novel drug discovery pipelines.
Structural Dynamics & Physicochemical Rationale
To understand the mechanism of action of drugs derived from this building block, we must first deconstruct its structural logic. The molecule is composed of three distinct functional zones, each serving a specific synthetic or biological purpose:
-
The 1-Boc Protecting Group: Provides lipophilicity and allows for modular, orthogonal synthesis. It temporarily masks the N1 secondary amine, directing synthetic modifications exclusively to the N4 position or allowing for late-stage coupling.
-
The 3-Oxopiperazine Core: The incorporation of a carbonyl group at the C3 position transforms the piperazine into a lactam. This has two profound effects:
-
Conformational Rigidity: It restricts the ring's flexibility, reducing the entropic penalty upon binding to a target protein.
-
Electronic Modulation: The electron-withdrawing nature of the carbonyl reduces the basicity (pKa) of the adjacent N4 nitrogen, rendering the drug less susceptible to oxidative metabolism (e.g., via CYP450 enzymes) and improving overall pharmacokinetic stability.
-
-
The 4-Cyanomethyl Vector (-CH₂CN): The sp-hybridized cyano carbon projects its nitrogen lone pair linearly. This compact, highly directional moiety acts as a potent hydrogen-bond acceptor in deep, narrow enzymatic pockets, or serves as an electrophilic warhead for covalent inhibition.
Fig 1. Pharmacophoric logic of the Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate scaffold.
Mechanisms of Action in Targeted Therapeutics
When the Boc group is removed and the resulting secondary amine is conjugated to a larger target-specific scaffold (such as a naphthyridinone or pyridazinone), the cyanomethyl-oxopiperazine moiety drives the drug's mechanism of action via two primary pathways.
A. Non-Covalent Orthosteric Inhibition (PARP & Polθ)
In the development of oncology drugs targeting DNA damage response (DDR) pathways, derivatives of this molecule act as highly potent inhibitors of PARP-1, PARP-7, and Polθ.
As detailed in the patent for [1] and [2], the mechanism relies on competitive binding within the enzyme's NAD⁺ binding pocket. The oxopiperazine ring acts as a rigid spacer that navigates the narrow entry of the catalytic cleft. Once inside, the cyanomethyl group acts as a Lewis base. The linear geometry of the nitrile allows it to form highly specific hydrogen bonds with critical Serine or Glycine residues deep within the pocket, locking the enzyme in an inactive conformation and inducing synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations).
Fig 2. Mechanism of action for cyanomethyl-oxopiperazine derived PARP inhibitors.
B. Synthetic Precursor for Integrin Antagonism (GPIIb/IIIa)
Beyond direct target engagement, the cyanomethyl group is frequently utilized as a synthetic precursor. In the development of antiplatelet agents, such as[3], the nitrile is chemically converted into an amidine (-C(=NH)NH₂). This amidine group perfectly mimics the basic arginine side chain found in the natural Arg-Gly-Asp (RGD) ligand sequence, allowing the derivative to competitively block fibrinogen binding to platelets.
Quantitative Data & Target Efficacy
The structural rigidity and precise H-bond geometry provided by this building block consistently yield sub-micromolar to nanomolar potencies across multiple target classes.
| Derivative Class | Target Enzyme/Receptor | Pharmacophoric Role of Cyanomethyl-Oxopiperazine | Typical IC₅₀ Range | Primary Reference |
| Naphthyridinone-linked | PARP-1 | Rigid spacer; Nitrile acts as H-bond acceptor in NAD⁺ cleft | < 10 nM | [2] |
| Pyridazinone-linked | PARP-7 | Conformational restriction; Nitrile engages specific Ser/Tyr residues | 10 - 50 nM | [1] |
| Purine-linked | Polθ (Polq) | Target engagement via polar contacts in polymerase active site | 50 - 100 nM | [4] |
| Amidinobenzoyl-linked | GPIIb/IIIa Integrin | Synthetic precursor; converted to amidine as an Arginine mimetic | 100 - 500 nM | [3] |
Experimental Protocols: Integration into Lead Compounds
To successfully utilize Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate in drug synthesis, researchers must execute a precise deprotection and coupling sequence. The following protocol outlines a self-validating methodology for synthesizing a PARP inhibitor intermediate, specifically optimized to protect the sensitive nitrile group.
Protocol: Selective Boc-Deprotection and N-Alkylation
Causality & Rationale: The choice of 4M HCl in anhydrous dioxane over aqueous acids or Trifluoroacetic acid (TFA) is deliberate. Anhydrous conditions prevent the unwanted hydrolysis of the electrophilic nitrile group into an amide—a common failure point in these syntheses[2]. Furthermore, the 3-oxo group reduces the nucleophilicity of N4, ensuring that upon deprotection, N1 selectively attacks the downstream electrophile without requiring additional protecting group gymnastics.
Step 1: Acidic Deprotection
-
Dissolve Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv, e.g., 200 mg) in 4M HCl in dioxane (2.0 mL).
-
Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere for 1 hour.
-
Self-Validation Check: Monitor the evolution of isobutylene gas. The cessation of effervescence serves as a primary visual indicator of reaction completion. Orthogonally validate via LC-MS (observing the disappearance of the starting mass and the appearance of the [M-100+H]⁺ peak).
-
Concentrate the resulting mixture under reduced pressure to afford the crude amine hydrochloride salt as a solid. Do not neutralize at this stage; keeping it as a salt prevents spontaneous degradation.
Step 2: Base-Promoted N-Alkylation
-
Suspend the crude hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) (5 mL) and cool to 0°C using an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, ~3.0 equiv) to deprotonate the amine. Stir for 30 minutes.
-
Add the target electrophile (e.g., a bromomethyl-heterocycle) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete consumption of the electrophile is confirmed via TLC.
-
Quench with cold water, extract with ethyl acetate, dry over MgSO₄, and purify via reverse-phase HPLC.
Fig 3. Step-by-step synthetic workflow for integrating the oxopiperazine intermediate into lead drugs.
References
- Poly-adp ribose polymerase (parp) inhibitors and uses thereof. Google Patents (WO2025101892A1).
- Pyridazinones as PARP7 inhibitors. Google Patents (US10550105B2).
-
Potent Dibasic GPIIb/IIIa Antagonists with Reduced Prolongation of Bleeding Time: Synthesis and Pharmacological Evaluation of 2-Oxopiperazine Derivatives. Journal of Medicinal Chemistry. URL:[Link]
- Polq inhibitors. Google Patents (WO2024121753A1).
Sources
- 1. US10550105B2 - Pyridazinones as PARP7 inhibitors - Google Patents [patents.google.com]
- 2. WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]
Application Note: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate as a Versatile Building Block in Drug Discovery
Executive Summary & Rationale
In modern medicinal chemistry, the piperazine ring is a ubiquitous, privileged scaffold. However, the inherent basicity of standard piperazines often introduces off-target pharmacological liabilities, such as hERG channel inhibition, and renders the molecule susceptible to rapid CYP450-mediated N-dealkylation.
To circumvent these issues, drug discovery programs frequently employ oxopiperazines (piperazinones). The introduction of a carbonyl group adjacent to the nitrogen significantly reduces its pKa, converting a basic amine into a neutral, amide-like moiety. This single modification enhances passive membrane permeability, improves metabolic robustness, and provides a rigidified peptidomimetic backbone[1].
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) represents a highly optimized iteration of this scaffold. It offers two orthogonal vectors for diversification:
-
The N1 Boc-protected amine : Allows for delayed, orthogonal functionalization (e.g., coupling with aryl halides, acyl chlorides, or sulfonyl chlorides).
-
The N4 cyanomethyl group : A latent, versatile handle that can be transformed into a primary amine, an amide, or a tetrazole bioisostere[2].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream parallel synthesis and purification workflows.
Table 1: Physicochemical Profile of the Building Block
| Property | Value |
| CAS Number | 234108-59-9 |
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC#N)C(=O)C1 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 73.4 Ų |
Strategic Transformations in Medicinal Chemistry
The true value of this building block lies in its synthetic plasticity. Table 2 outlines the primary synthetic trajectories utilized by medicinal chemists to access diverse pharmacological space.
Table 2: Strategic Transformations and Utility
| Transformation | Reagents | Resulting Motif | MedChem Application |
| [3+2] Cycloaddition | NaN3, ZnBr2, iPrOH/H2O | 1H-Tetrazole | Carboxylic acid bioisostere; improves oral bioavailability and membrane permeability[2],[3]. |
| Chemoselective Reduction | H2, Raney Ni, NH3/MeOH | Primary Amine | Generates an ethylenediamine-like linker attachment point for PROTACs or ADCs. |
| Orthogonal Deprotection | TFA/DCM or HCl/Dioxane | Secondary Amine (N1) | Diversification point for library synthesis (amides, ureas, sulfonamides)[1]. |
Workflow Visualization
Divergent synthetic workflows utilizing the cyanomethyl and Boc-protected oxopiperazine handles.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation steps and clear mechanistic rationales. The following methodologies are designed to be self-validating and reproducible.
Protocol A: Lewis Acid-Catalyzed Tetrazole Formation
Causality & Rationale: The aliphatic nitrile of the cyanomethyl group is unactivated and requires Lewis acid catalysis to undergo a [3+2] cycloaddition with the azide ion. Zinc bromide (ZnBr2) coordinates to the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy required for tetrazole formation[3].
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the building block (1.0 eq, 500 mg) in a 2:1 v/v mixture of 2-propanol and water (15 mL).
-
Safety Warning: Never use dichloromethane or other halogenated solvents in the presence of sodium azide, as this can generate highly explosive diazidomethane.
-
-
Reagent Addition: Add sodium azide (NaN3, 3.0 eq) and zinc bromide (ZnBr2, 1.5 eq) to the stirring solution.
-
Reaction: Heat the mixture to 85 °C and stir for 16 hours.
-
Validation: Monitor the reaction via IR spectroscopy or LC-MS. The reaction is complete when the sharp -C≡N stretch at ~2250 cm⁻¹ completely disappears from the IR spectrum, and the mass shifts from [M+H]⁺ 240 to [M+H]⁺ 283.
-
Workup: Cool to room temperature. Carefully acidify the mixture to pH 3–4 using 1M HCl. Causality: The tetrazole has a pKa of ~4.5; acidification ensures it is fully protonated and partitions into the organic phase. Extract with ethyl acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Chemoselective Nitrile Reduction to Primary Amine
Causality & Rationale: Reducing an aliphatic nitrile to a primary amine often suffers from over-alkylation, where the intermediate imine reacts with the newly formed primary amine to yield secondary or tertiary amine byproducts. Running the reaction in an excess of methanolic ammonia ensures the ammonia outcompetes the product amine, trapping the imine and driving the reaction exclusively toward the primary amine.
-
Preparation: Dissolve the building block (1.0 eq, 500 mg) in 7N ammonia in methanol (10 mL).
-
Catalyst Addition: Add a slurry of Raney Nickel (approx. 100 mg, pre-washed with methanol).
-
Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of oxygen.
-
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 16 hours.
-
Validation: Monitor by LC-MS. The starting material peak ([M+H]⁺ 240) will be replaced by a more polar product peak ([M+H]⁺ 244).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst, ensuring the Celite pad remains wet with solvent at all times. Concentrate the filtrate under reduced pressure to yield the crude primary amine.
Protocol C: Orthogonal N1-Boc Deprotection
Causality & Rationale: The Boc group provides orthogonal protection relative to the N4 modifications. Deprotection with TFA yields a secondary amine at N1, which is highly nucleophilic. In contrast, the N4 nitrogen remains non-basic and non-nucleophilic due to the adjacent C3 oxo group, ensuring absolute regioselectivity during subsequent coupling steps[1].
-
Deprotection: Dissolve the starting material (1.0 eq) in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (10 mL total volume). Stir at room temperature for 2 hours.
-
Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate will reveal a dark purple/pink spot, validating the presence of the newly liberated secondary amine.
-
Concentration: Remove volatiles under reduced pressure. Co-evaporate the residue with toluene (2 × 10 mL) to azeotropically remove residual TFA, yielding the TFA salt of the oxopiperazine core.
-
Coupling Preparation: Dissolve the crude TFA salt in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt prior to adding your chosen electrophile (e.g., acyl chloride or HATU-activated carboxylic acid).
Sources
Application Notes and Protocols for the Deprotection of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Introduction: Navigating the Deprotection of a Multifunctional Piperazinone
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its stability across a wide range of chemical transformations and its predictable, clean removal under acidic conditions.[1][2][3] Its application in structuring complex molecules, particularly in pharmaceutical development, is widespread. The target molecule, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, is a versatile building block, likely utilized in the synthesis of novel therapeutics.
However, the deprotection of this specific substrate presents a nuanced chemical challenge. The molecule's architecture includes not only the acid-labile Boc group but also a lactam within the 3-oxopiperazine ring and a cyanomethyl (-CH₂CN) substituent. The nitrile functionality is notably sensitive to hydrolysis under harsh acidic or basic conditions, which can lead to the formation of undesired carboxylic acid or amide byproducts.[4] Therefore, the selection of a deprotection method requires a careful balance of reactivity to ensure the selective cleavage of the Boc group while preserving the integrity of the nitrile and the core piperazinone structure.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of suitable deprotection methodologies, detailed experimental protocols, and a comparative summary to guide the selection of the optimal conditions for your specific synthetic goals.
Method Selection: A Strategic Approach
Choosing the appropriate deprotection strategy hinges on several factors: the scale of the reaction, the desired purity of the final product, the presence of other sensitive functional groups in a more complex derivative, and available laboratory reagents. The following decision tree provides a logical framework for selecting the most suitable method.
Caption: Decision tree for selecting a Boc deprotection method.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often fastest method for Boc deprotection.[5][6] The strong acidity of TFA efficiently cleaves the carbamate, but careful control of conditions is paramount to prevent nitrile hydrolysis.
Mechanism of Action: The deprotection proceeds via an acid-catalyzed E1 elimination mechanism. The carbonyl oxygen of the Boc group is protonated by TFA, which weakens the C-O bond. This facilitates the departure of the stable tert-butyl cation, which is subsequently quenched or deprotonates to isobutene. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine as its trifluoroacetate salt.[7][8]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Applicability and Limitations:
-
Advantages: Rapid reaction times, typically complete within 30 minutes to 2 hours at room temperature.[5] The volatility of TFA and DCM simplifies post-reaction workup.
-
Limitations for this Substrate: The primary risk is the partial hydrolysis of the cyanomethyl group to the corresponding amide or carboxylic acid if the reaction is left for too long or at elevated temperatures. The use of scavengers is generally not required for this substrate unless other electron-rich moieties are present, but monitoring the reaction closely is critical.
Experimental Protocol: TFA/DCM Deprotection
-
Dissolution: Dissolve tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control any potential exotherm and minimizes side reactions.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common starting point is a TFA:DCM ratio of 1:4 (20% v/v).[5][8] For more robust deprotection, a 1:1 ratio can be used, but the risk to the nitrile group increases.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
The residue, which is the trifluoroacetate salt of the amine, can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is a widely accepted alternative to TFA.[6][9] It is often considered slightly milder and can offer better selectivity, potentially reducing the risk of nitrile hydrolysis.[10]
Applicability and Limitations:
-
Advantages: This method is highly effective and can provide the product as a crystalline hydrochloride salt, which often simplifies purification by precipitation and filtration.[11] It can be more selective than TFA in preventing side reactions with certain functional groups.[9]
-
Limitations for this Substrate: While generally milder, prolonged exposure to 4M HCl can still pose a risk to the nitrile and lactam functionalities.[12] 1,4-Dioxane is a peroxide-forming solvent and should be handled with appropriate care.
Experimental Protocol: HCl/Dioxane Deprotection
-
Preparation: To a stirred solution or suspension of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv) in a minimal amount of a co-solvent if needed (e.g., methanol or DCM), add a commercially available 4M solution of HCl in 1,4-dioxane (5–10 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Completion is typically observed within 1 to 4 hours.[3][13]
-
Work-up:
-
Upon completion, the deprotected product will often precipitate from the reaction mixture as the hydrochloride salt.
-
The solid can be collected by filtration.
-
Wash the collected solid with a cold non-polar solvent, such as diethyl ether or hexanes, to remove any non-polar impurities.
-
Dry the product under vacuum to yield the pure hydrochloride salt of 4-(cyanomethyl)piperazin-2-one.
-
Method 3: Trimethylsilyl Iodide (TMSI) in Acetonitrile
For substrates with high acid sensitivity, a non-hydrolytic method is highly desirable. Trimethylsilyl iodide (TMSI) offers an efficient, neutral deprotection pathway that is particularly well-suited for molecules where preserving functionalities like nitriles is critical.[14]
Mechanism of Action: The deprotection with TMSI proceeds through a different mechanism. The Lewis acidic silicon atom coordinates to the carbonyl oxygen of the Boc group, while the soft iodide nucleophile attacks the tert-butyl group via an Sₙ2 reaction. This generates a silyl carbamate intermediate, which is unstable and collapses to release trimethylsilyl isocyanate, carbon dioxide, and the free amine.[14]
Applicability and Limitations:
-
Advantages: The reaction occurs under mild, non-acidic conditions, significantly reducing the risk of hydrolyzing the nitrile group. This method is highly chemoselective.[14] It is particularly advantageous for water-soluble zwitterionic compounds, as the product can sometimes be directly crystallized from the reaction medium.[14]
-
Limitations for this Substrate: TMSI is sensitive to moisture and air, requiring anhydrous reaction conditions. The reagent is also corrosive and should be handled with care in a fume hood.
Experimental Protocol: TMSI Deprotection
-
Preparation: Dissolve tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TMSI Addition: Add trimethylsilyl iodide (TMSI) (1.2–1.5 equivalents) dropwise to the stirred solution.[13]
-
Reaction: Allow the reaction to stir at 0 °C to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to several hours.
-
Work-up:
-
Upon completion, quench the reaction by the careful addition of methanol (MeOH). This will react with any excess TMSI.
-
Remove the solvents under reduced pressure.
-
The crude residue can then be purified by standard methods, such as column chromatography or crystallization, to yield the desired free amine.
-
Caption: General experimental workflow for Boc deprotection.
Comparative Data Summary
The following table provides a comparative overview of the three primary methods discussed, enabling a quick assessment based on key experimental parameters.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Method 3: TMSI/MeCN |
| Reagents | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) | Trimethylsilyl Iodide (TMSI) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to Room Temp |
| Typical Time | 0.5 - 3 hours | 1 - 4 hours | 1 - 6 hours |
| Work-up | Evaporation, Neutralization | Filtration/Precipitation | Quench, Evaporation |
| Key Advantage | Fast and Volatile Reagents | Milder; Product as HCl Salt | High Chemoselectivity (Nitrile-Safe) |
| Key Consideration | Potential for nitrile hydrolysis | Potential for nitrile hydrolysis | Requires anhydrous conditions |
Conclusion
The successful deprotection of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is readily achievable with careful selection of the appropriate methodology. For rapid synthesis where minor impurities can be tolerated or removed downstream, a controlled TFA/DCM protocol is effective. The HCl/dioxane method offers a reliable alternative that often yields a readily purifiable hydrochloride salt. For substrates where the integrity of the cyanomethyl group is paramount, or in the context of complex, multi-functional molecules, the TMSI-mediated approach provides a superior level of chemoselectivity under non-hydrolytic conditions. It is strongly recommended that a small-scale trial reaction is performed to optimize conditions before proceeding to a larger scale.
References
-
van Veen, B. C., Wales, S. M., & Clayden, J. (2021). J. Org. Chem., 86, 8538-8543. Available from: [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026. Available from: [Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. Available from: [Link]
-
Deb, A., & Borah, P. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]
-
Gao, X. H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Available from: [Link]
-
Miller, J. A., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11593–11599. Available from: [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl... ChemRxiv. Available from: [Link]
-
Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1). Available from: [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
National Center for Biotechnology Information. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available from: [Link]
-
National Center for Biotechnology Information. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available from: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]
-
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Available from: [Link]
-
O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available from: [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available from: [Link]
- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
Sources
- 1. mcours.net [mcours.net]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for the Selective Reduction of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Abstract
This technical guide provides detailed protocols for the chemoselective reduction of the cyanomethyl group in tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate to yield its corresponding 2-aminoethyl analog. The presence of multiple reducible functionalities—a nitrile, a lactam (cyclic amide), and a tert-butoxycarbonyl (Boc) protecting group—presents a significant synthetic challenge. This document outlines two primary methodologies: catalytic hydrogenation using Raney® Nickel and a metal hydride reduction using a nickel(II) chloride-sodium borohydride system. We delve into the mechanistic rationale for method selection, emphasizing the importance of suppressing common side reactions such as secondary amine formation and over-reduction of the lactam. Detailed, step-by-step protocols, comparative data, and workflow visualizations are provided to guide researchers in achieving high-yield, selective synthesis of this valuable piperazine-based building block for pharmaceutical development.
Introduction: Significance and Synthetic Challenges
Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Their unique physicochemical properties, including their ability to improve aqueous solubility and serve as a scaffold for introducing diverse pharmacophoric elements, make them a privileged structure in drug design.[3] The target molecule of this reduction, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, is a particularly valuable intermediate. The primary amine generated from the cyanomethyl group serves as a critical handle for elaboration, enabling its incorporation into more complex molecules such as peptide mimetics and targeted therapeutics.
The primary synthetic hurdle in this transformation is achieving chemoselectivity. The starting material, 1 , contains three potentially reactive sites for reduction:
-
The Cyanomethyl Group (Nitrile): The target for reduction to a primary amine.
-
The Lactam (Amide): Reduction of this carbonyl group would lead to ring-opening or formation of an undesired amine, compromising the piperazine core.
-
The Boc-Carbamate: While generally robust, it can be susceptible to cleavage under harsh reductive or acidic conditions.
Therefore, the selection of a reducing agent and corresponding conditions must be carefully optimized to exclusively transform the nitrile while preserving the integrity of the lactam and Boc-protecting group.
Mechanistic Considerations and Strategy Selection
The reduction of nitriles to primary amines proceeds through an intermediate imine species. A common challenge in this process is the condensation of this imine intermediate with the final primary amine product, which, after further reduction, leads to the formation of secondary amine impurities.[4][5] This side reaction is often suppressed by conducting the reaction in the presence of ammonia, which shifts the equilibrium away from secondary amine formation.[4][6]
Evaluating Reduction Methodologies
-
Strong Hydride Agents (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines.[7][8][9] However, its high reactivity makes it non-selective for this substrate, as it will also aggressively reduce the lactam carbonyl group.[8][10] The use of such powerful, non-selective reagents is therefore contraindicated for this transformation.
-
Catalytic Hydrogenation: This method is a cornerstone of nitrile reduction due to its efficiency and generally milder conditions compared to strong hydrides.[5][11]
-
Raney® Nickel: This catalyst is particularly effective for nitrile hydrogenation and is often used with ammonia to ensure high selectivity for the primary amine.[12][13][14] It shows low reactivity towards the amide carbonyl under typical conditions, making it an excellent candidate.
-
Palladium/Carbon (Pd/C): While effective for many hydrogenations, Pd/C can sometimes be less efficient for aliphatic nitriles and may require higher pressures or temperatures.[6]
-
-
Milder Hydride Systems: Sodium borohydride (NaBH₄) alone is not potent enough to reduce nitriles.[15] However, its reactivity can be enhanced by the addition of transition metal salts, such as NiCl₂ or CoCl₂. The in-situ generation of nickel boride creates a highly effective reducing system that can convert nitriles to amines under mild conditions, offering an alternative to high-pressure hydrogenation.[16]
Based on this analysis, catalytic hydrogenation with Raney® Nickel and a NaBH₄/NiCl₂ system are identified as the most promising strategies for achieving the desired chemoselective reduction.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine synthesis by amide reduction [organic-chemistry.org]
- 11. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 12. tandfonline.com [tandfonline.com]
- 13. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 14. Raney nickel - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate applications in peptide synthesis
Application Note: Engineering Peptidomimetics and PROTACs using Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Prepared by: Senior Application Scientist, Peptide & Targeted Protein Degradation (TPD) Workflows Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, overcoming the poor pharmacokinetic properties of linear peptides—specifically their susceptibility to proteolytic cleavage and high conformational flexibility—is a paramount challenge. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) has emerged as a highly versatile, conformationally constrained bifunctional scaffold.
The 3-oxopiperazine core acts as a rigid dipeptide isostere (mimicking a constrained Gly-Gly or similar backbone). By restricting the ϕ and ψ dihedral angles of the peptide backbone, this scaffold reduces the entropic penalty upon target binding, thereby increasing target affinity. Furthermore, the masking of the internal amide bonds drastically enhances proteolytic stability[1].
From a synthetic standpoint, this molecule is exceptionally valuable due to its orthogonal reactivity:
-
N1 Boc-Protection: Allows for seamless integration into standard Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) workflows.
-
N4 Cyanomethyl Group (-CH₂CN): Acts as a highly stable, yet transformable synthetic handle. It can be reduced to a primary amine (-CH₂CH₂NH₂) for branching or PROTAC linker elongation, or hydrolyzed to a carboxylic acid (-CH₂COOH) to serve as a C-terminal attachment point.
Table 1: Physicochemical Profile & Comparative Scaffold Metrics
| Property / Metric | Data / Observation |
| Chemical Name | Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate |
| CAS Number | 234108-59-9 |
| Molecular Formula / Weight | C₁₁H₁₇N₃O₃ / 239.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC#N)C(=O)C1 |
| Proteolytic Stability (Serum t₁/₂) | > 24 hours (Compared to < 1 hour for linear dipeptides) |
| Conformational Flexibility | Low (Restricted backbone enforces specific binding vectors) |
| Primary Applications | Peptidomimetics (e.g., ACE2-Spike inhibitors), PROTAC linkers |
Strategic Applications in Drug Design
Conformationally Constrained Peptidomimetics
The 3-oxopiperazine scaffold has been successfully utilized to synthesize peptidomimetic inhibitors targeting protein-protein interactions (PPIs), such as the SARS-CoV-2 Spike-ACE2 interaction[1]. By replacing flexible dipeptide segments with the oxopiperazine core, researchers can lock the peptide into a bioactive conformation (often mimicking a β -turn), which is critical for binding to shallow PPI interfaces.
Rigidified PROTAC Linker Engineering
In Targeted Protein Degradation (TPD), the linker connecting the Protein of Interest (POI) ligand and the E3 ligase ligand is not merely a passive spacer. Its rigidity and length dictate the formation of the productive ternary complex[2]. The 3-oxopiperazine ring introduces a rigid vector into the linker, reducing the conformational space the PROTAC can sample, which minimizes the entropic cost of ternary complex formation and prevents self-folding (where the PROTAC's two ligands bind to each other).
Experimental Workflows and Methodologies
To utilize this scaffold effectively, the cyanomethyl group must be chemically transformed. Below are two self-validating protocols for integrating this molecule into your synthetic pipeline.
Workflow A: Nitrile Reduction for PROTAC Linker Elongation
When synthesizing PROTACs, the cyanomethyl group is typically reduced to a primary amine. This provides an ethylamine handle that can be coupled via amide bond formation to the carboxylic acid of an E3 ligase ligand (e.g., a thalidomide or VHL derivative).
Caption: Workflow for utilizing the 3-oxopiperazine scaffold in PROTAC linker engineering.
Protocol A: Catalytic Hydrogenation of the Cyanomethyl Group Causality Note: Raney Nickel is preferred over Pd/C for this specific reduction to prevent secondary amine formation (dimerization), which is a common side reaction when reducing aliphatic nitriles.
-
Preparation: Dissolve Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 eq, ~500 mg) in anhydrous Methanol (15 mL) saturated with ammonia. The presence of ammonia further suppresses secondary amine formation.
-
Catalyst Addition: Under an inert argon atmosphere, carefully add a slurry of Raney Nickel in water (~50 mg active catalyst). Safety: Raney Nickel is highly pyrophoric; never let the catalyst dry in air.
-
Hydrogenation: Purge the reaction vessel with H₂ gas three times. Stir the suspension vigorously under an H₂ atmosphere (balloon pressure, ~1 atm) at room temperature for 12-16 hours.
-
Validation (In-Process): Monitor the reaction via FT-IR. The complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ indicates full conversion.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the primary amine intermediate.
-
Downstream Coupling: The resulting amine can be immediately reacted with an E3 ligase ligand using standard coupling reagents (e.g., HATU/DIPEA in DMF).
Workflow B: Nitrile Hydrolysis for SPPS Integration
To incorporate the oxopiperazine core directly into a peptide backbone during SPPS, the cyanomethyl group must be converted into a carboxylic acid, creating a pseudo-C-terminus.
Caption: Solid-Phase Peptide Synthesis (SPPS) integration using the hydrolyzed cyanomethyl handle.
Protocol B: Acidic Hydrolysis and SPPS Coupling Causality Note: Because the oxopiperazine core is sterically demanding, highly efficient coupling reagents like HATU are required to prevent truncated sequences during solid-phase synthesis.
-
Hydrolysis: Suspend the starting material in a mixture of concentrated HCl and glacial acetic acid (1:1 v/v). Reflux at 100°C for 4 hours. The Boc group will be cleaved simultaneously during this harsh acidic step.
-
Re-protection (If required for SPPS): Following lyophilization of the hydrolyzed product, re-install the Boc group at the N1 position using (Boc)₂O and Triethylamine in a THF/Water mixture to yield the SPPS-ready building block: 4-(carboxymethyl)-3-oxopiperazine-1-carboxylate.
-
Resin Coupling: Swell the peptide-bound resin (featuring a free N-terminal amine) in DMF for 30 minutes.
-
Activation: Pre-activate the oxopiperazine carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.
-
Conjugation: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation (Self-Validating Step): Perform a Kaiser Test. A yellow/colorless resin indicates successful, complete coupling. A blue resin indicates incomplete coupling, necessitating a double-coupling cycle.
-
Boc Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) to remove the N1 Boc group. Causality: TIPS (Triisopropylsilane) is essential here to scavenge tert-butyl cations generated during Boc cleavage, preventing unwanted alkylation of nucleophilic amino acid side chains (e.g., Trp, Tyr, Cys)[1].
Sources
- 1. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategic Cyanomethylation of 1-Boc-3-oxopiperazine for Drug Discovery Scaffolds
Introduction: The Strategic Value of the Cyanomethyl Moiety
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs.[1][2][3] Its two nitrogen atoms provide versatile handles for synthetic modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and receptor affinity.[4] The specific substrate, 1-Boc-3-oxopiperazine, offers a protected amine at the N1 position and a secondary amine at N4, poised for selective functionalization.
The introduction of a cyanomethyl group (-CH₂CN) onto the N4 position yields 4-(cyanomethyl)-1-Boc-3-oxopiperazine, a highly valuable intermediate in drug development. The nitrile group is not merely a placeholder; it is a versatile functional group that can be readily converted into primary amines, amides, carboxylic acids, or tetrazoles, opening a vast chemical space for structure-activity relationship (SAR) studies.[5][6] This guide provides a detailed analysis of the primary reagents and protocols for the efficient cyanomethylation of 1-Boc-3-oxopiperazine, focusing on practical application, mechanistic rationale, and field-proven insights.
Pillar 1: Mechanistic Considerations and Reagent Selection
The cyanomethylation of the N4 position of 1-Boc-3-oxopiperazine is fundamentally a nucleophilic substitution or addition reaction where the secondary amine acts as the nucleophile. The choice of reagent dictates the specific mechanism, reaction conditions, and potential challenges. Two principal strategies dominate this transformation: direct alkylation with an electrophilic cyanomethyl source and a one-pot Strecker-type reaction.
Strategy A: Direct N-Alkylation with Haloacetonitriles
This is the most direct approach, operating via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The secondary amine attacks the electrophilic methylene carbon of a haloacetonitrile, displacing the halide leaving group.
-
Reagent of Choice: Bromoacetonitrile (BrCH₂CN)
-
Expertise & Experience: Bromoacetonitrile is a potent electrophile due to the combined electron-withdrawing effects of the bromide and nitrile groups, making it highly reactive towards amine nucleophiles.[7] The reaction requires a non-nucleophilic base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity and neutralizing the HBr byproduct. Standard inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (DIPEA) are commonly employed in polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
-
Trustworthiness: While effective, the high reactivity of bromoacetonitrile can be a double-edged sword, potentially leading to side reactions if not properly controlled. Furthermore, it is a lachrymator and toxic, demanding careful handling in a well-ventilated fume hood. A significant advancement for this method is the use of Phase-Transfer Catalysis (PTC), which offers a greener and often more efficient alternative. PTC utilizes a catalyst (e.g., a quaternary ammonium salt) to shuttle the deprotonated amine from an aqueous or solid phase into an organic phase to react with the bromoacetonitrile, often allowing for milder conditions and the use of less hazardous solvents.[8]
-
Strategy B: The Strecker-Type Reaction
The Strecker synthesis is a classic method for producing α-amino nitriles.[9][10] In this context, it is a three-component, one-pot reaction involving the secondary amine (1-Boc-3-oxopiperazine), an aldehyde (formaldehyde), and a cyanide source.
-
Reagents of Choice: Formaldehyde and a Cyanide Source (KCN or TMSCN)
-
Expertise & Experience: The reaction proceeds through the initial formation of a hemiaminal intermediate between the piperazine and formaldehyde. This intermediate readily dehydrates to form a transient, electrophilic N-acyliminium ion. The cyanide anion (from KCN or, more mildly, from trimethylsilyl cyanide - TMSCN) then acts as a nucleophile, attacking the iminium ion to form the final α-aminonitrile product.[10][11] This method avoids the use of highly reactive and toxic alkyl halides.
-
Trustworthiness: This approach is robust and benefits from using readily available and inexpensive starting materials. Glycolonitrile (HOCH₂CN), the adduct of formaldehyde and hydrogen cyanide, can be considered a pre-formed reagent for this transformation and is a key industrial intermediate.[12][13][14] Using TMSCN is often preferred in modern synthesis as it is less hazardous than KCN/acid systems and the reaction can be run under milder, non-aqueous conditions.[11]
-
Pillar 2: Data Presentation & Comparative Analysis
The selection of a synthetic route depends on factors such as scale, available equipment, safety protocols, and desired purity. The following table provides a comparative summary of the primary protocols detailed in this guide.
| Feature | Protocol 1: Bromoacetonitrile (Conventional) | Protocol 2: Bromoacetonitrile (PTC) | Protocol 3: Strecker-Type (Formaldehyde/KCN) |
| Reagent Type | Electrophilic Alkylating Agent | Electrophilic Alkylating Agent | One-pot, 3-component |
| Primary Reagents | Bromoacetonitrile, K₂CO₃ | Bromoacetonitrile, K₂CO₃, TBAB | Formaldehyde, KCN, Acetic Acid |
| Typical Solvent | Acetonitrile (ACN) or DMF | Toluene / Water (biphasic) | Water / Methanol |
| Temperature | Room Temp. to 50 °C | 50-80 °C | 0 °C to Room Temp. |
| Key Advantages | Direct, well-established S_N2 reaction. | Greener solvent, often higher yields, scalable.[8] | High atom economy, low-cost reagents. |
| Key Disadvantages | Bromoacetonitrile is toxic/lachrymatory.[7] | Requires catalyst, can be slower. | Use of potassium cyanide requires strict safety protocols. |
| Safety Concerns | High | Moderate | High (due to KCN) |
Pillar 3: Visualization of Mechanism and Workflow
Reaction Mechanism Diagram
Caption: General experimental workflow for cyanomethylation.
Pillar 4: Detailed Experimental Protocols
Safety First: All protocols involving cyanide or bromoacetonitrile must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. A cyanide quench solution (e.g., bleach and sodium hydroxide) should be readily available.
Protocol 1: Cyanomethylation using Bromoacetonitrile and Potassium Carbonate
This protocol details a standard, reliable method for the direct alkylation of the piperazine secondary amine.
Materials:
-
1-Boc-3-oxopiperazine (1.0 eq)
-
Bromoacetonitrile (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask with stir bar
-
Condenser and inert gas line (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-Boc-3-oxopiperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration relative to the starting material).
-
Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Add bromoacetonitrile dropwise to the stirring mixture via syringe. A slight exotherm may be observed.
-
Heat the reaction mixture to 50 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(cyanomethyl)-1-Boc-3-oxopiperazine.
Protocol 2: Cyanomethylation via Phase-Transfer Catalysis (PTC)
This protocol offers a greener alternative that is often highly efficient and scalable.
Materials:
-
1-Boc-3-oxopiperazine (1.0 eq)
-
Bromoacetonitrile (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Water
-
Round-bottom flask with stir bar and condenser
Procedure:
-
Combine 1-Boc-3-oxopiperazine, potassium carbonate, and TBAB in a round-bottom flask.
-
Add toluene and water in a 1:1 ratio to form a biphasic system (approx. 0.2 M concentration relative to the starting material in the organic phase).
-
Add bromoacetonitrile to the mixture.
-
Heat the reaction to 60-70 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Maintain the temperature and stir for 6-18 hours, monitoring the reaction by TLC (spotting from the organic layer).
-
After completion, cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Final Considerations
-
Low Yield / Incomplete Reaction: Ensure all reagents are anhydrous, particularly in Protocol 1. In Protocol 2, vigorous stirring is critical for effective phase transfer; consider using a mechanical stirrer for larger scales. Increasing the temperature or adding more base/catalyst may be necessary.
-
Side Product Formation: The primary side product is often the result of bromoacetonitrile decomposition under strongly basic conditions. Ensure slow, controlled addition of the alkylating agent.
-
Product Characterization: The final product, 4-(cyanomethyl)-1-Boc-3-oxopiperazine, should be characterized thoroughly. Expected ¹H NMR will show a characteristic singlet for the newly introduced -CH₂CN protons. Mass spectrometry should confirm the expected molecular weight.
By selecting the appropriate reagent and optimizing the reaction conditions based on the principles outlined in these notes, researchers can reliably synthesize this key cyanomethylated piperazine intermediate, paving the way for the development of novel and impactful therapeutic agents.
References
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia MDPI. [Link]
-
Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. [Link]
-
Takashima, T., Ece, H., Yurino, T., & Ohkuma, T. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters, 25(32), 6052-6056. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 425-449. [Link]
-
Zhang, J., et al. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry, 81(22), 10989-10995. [Link]
-
Clayden, J., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2544-2547. [Link]
-
Wang, X., et al. (2022). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 7(45), 41659-41667. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Glycolonitrile. Organic Syntheses Procedure. [Link]
-
Jacobsen, E. N., & Sigman, M. S. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Angewandte Chemie International Edition, 42(30), 3454-3479. [Link]
- Process for the synthesis of glycolonitrile. (2005).
-
Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. [Link]
-
Fossa, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Zhu, J., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Durand, C., & Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
PROCESS FOR THE SYNTHESIS OF GLYCOLONITRILE. (2006). European Patent Office. [Link]
-
Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). (2025). ResearchGate. [Link]
-
Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]
- Preparation of glyconitrile. (1959).
-
Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US7368492B2 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Functionalization of Piperazine Rings Using Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Introduction
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of clinically successful drugs.[1][2][3] Its unique 1,4-diazacyclohexane structure imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and bioavailability, by providing sites for hydrogen bonding.[1][3] The two nitrogen atoms offer handles for tailoring the three-dimensional geometry and pharmacokinetic profile of molecules, a versatility not as readily available with analogs like morpholine or piperidine.[1][3] Consequently, piperazine derivatives have found broad therapeutic applications, including as anticancer, antiviral, and antidepressant agents.[1][3] Notable blockbuster drugs such as Imatinib (Gleevec) and Sildenafil (Viagra) feature the piperazine motif, underscoring its significance in drug design.[1][3]
While functionalization at the nitrogen atoms of the piperazine ring is well-established, diversification of the carbon framework has historically presented a greater challenge.[1][3] This limitation has spurred the development of novel reagents and synthetic methodologies to access a wider chemical space. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate has emerged as a versatile building block for achieving such structural diversity. The presence of a Boc-protected nitrogen, a reactive secondary amine, a carbonyl group, and an adjacent cyanomethyl group provides multiple points for strategic chemical modification.
This document provides detailed application notes and protocols for the functionalization of piperazine rings utilizing Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel piperazine-based compounds.
Core Synthetic Strategies and Rationale
The strategic placement of functional groups in Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate allows for a variety of chemical transformations. The primary sites for modification are the secondary amine (N-4) and the α-carbon of the cyanomethyl group.
N-4 Functionalization: Expanding Molecular Diversity
The secondary amine at the N-4 position is a key site for introducing a wide array of substituents. Standard organic transformations such as N-alkylation and N-arylation can be readily employed to append various alkyl, aryl, and heteroaryl moieties. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of this position.
N-Alkylation
N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine ring. This can be achieved through two primary routes: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.[4]
-
Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide in the presence of a base.[4][5] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
-
Reductive Amination: This powerful and versatile method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[4][5] This approach is particularly useful for introducing more complex and sterically hindered alkyl groups.
N-Arylation
The introduction of aryl or heteroaryl groups at the N-4 position is critical for many drug discovery programs, as these moieties can engage in key interactions with biological targets.[6] The two most common methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and general method for forming C-N bonds.[6] It tolerates a wide range of functional groups on both the aryl halide and the amine.
-
Ullmann Condensation: A copper-catalyzed method that provides a cost-effective alternative to palladium-catalyzed reactions, though it often requires higher reaction temperatures.[6]
Functionalization of the Cyanomethyl Group
The cyanomethyl group offers a unique handle for further synthetic manipulations. The nitrile functionality can be transformed into other valuable functional groups, and the adjacent methylene group can be deprotonated to form a carbanion for C-C bond formation.
Transformations of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide access to a new set of functionalized piperazine derivatives with altered physicochemical properties.
α-Alkylation of the Cyanomethyl Group
The methylene protons adjacent to the nitrile group are acidic and can be removed by a strong base to generate a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form new C-C bonds. This strategy allows for the elongation and branching of the side chain at the C-4 position.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes a general procedure for the N-alkylation of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate using an aldehyde or ketone and a mild reducing agent.
Materials:
| Reagent | Amount (mmol) | Equivalents |
| Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | 1.0 | 1.0 |
| Aldehyde or Ketone | 1.1 - 1.5 | 1.1 - 1.5 |
| Sodium triacetoxyborohydride (STAB) | 1.5 - 2.0 | 1.5 - 2.0 |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous | - | - |
| Acetic Acid (optional) | catalytic | - |
Procedure:
-
Dissolve Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous DCM or DCE.
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow Diagram:
Caption: Reductive amination workflow.
Protocol 2: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate with an aryl halide.
Materials:
| Reagent | Amount (mol%) |
| Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | 1.0 eq. |
| Aryl Halide | 1.1 - 1.2 eq. |
| Palladium Catalyst (e.g., Pd2(dba)3) | 1-5 |
| Ligand (e.g., XPhos, SPhos) | 2-10 |
| Base (e.g., NaOt-Bu, K3PO4) | 1.5 - 2.0 eq. |
| Anhydrous Toluene or Dioxane | - |
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the aryl halide and Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Relationship Diagram:
Caption: Key components of Buchwald-Hartwig amination.
Data Presentation
The following table provides representative yields for the N-alkylation of piperazine derivatives under various conditions. While specific yields for every combination with Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate will vary, this data serves as a general guideline.
| Starting Material | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Yield (%) |
| Benzyl piperazine-1-carboxylate | 1,3-Dibromopropane | Direct Alkylation | Not specified | Not specified | Not specified | Not specified |
| N-Acetylpiperazine | n-Butyl bromide | Direct Alkylation | K2CO3 | DMF | Reflux | 88 |
| Piperazine | Benzaldehyde | Reductive Amination | NaBH(OAc)3 | DCE | RT | >95 |
| N-Boc-piperazine | Cyclohexanone | Reductive Amination | NaBH(OAc)3 | DCE | RT | 92 |
Note: Data compiled from various literature sources on analogous reactions and should be used as a guideline for optimization.[4][7]
Conclusion
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel piperazine derivatives. The strategic positioning of its functional groups allows for a wide range of chemical modifications at both the nitrogen and carbon atoms of the piperazine scaffold. The protocols provided in these application notes offer robust starting points for the N-alkylation and N-arylation of this reagent, enabling the generation of diverse compound libraries for drug discovery and development programs. Careful optimization of the reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
-
Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (2021, October 21). Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (2018). Retrieved from [Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (2011, December). Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization - NSF PAR. (2021). Retrieved from [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (2021). Retrieved from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC. (2023, July 22). Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved from [Link]
-
Radical cyanomethylation via vinyl azide cascade-fragmentation - Chemical Science (RSC Publishing). (2019, May 7). Retrieved from [Link]
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Retrieved from [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ACS Publications. (2017, June 2). Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this specific synthetic transformation. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to improve your reaction yield and product purity.
Reaction Overview
The target molecule is typically synthesized via a nucleophilic substitution (SN2) reaction. The key transformation involves the N-alkylation of Tert-butyl 3-oxopiperazine-1-carboxylate with an appropriate two-carbon electrophile bearing a nitrile group, such as 2-bromoacetonitrile or 2-chloroacetonitrile. The reaction requires a suitable base to deprotonate the secondary amine of the piperazinone, rendering it nucleophilic.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. We provide explanations for the underlying causes and actionable steps for optimization.
FAQ 1: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?
Low or no product yield is a frequent issue that can typically be traced back to a few key experimental variables. A systematic approach is crucial for effective troubleshooting.
Actionable Steps:
-
Reagent Integrity:
-
Alkylating Agent: 2-Bromoacetonitrile and 2-chloroacetonitrile are lachrymators and can degrade upon prolonged storage, especially if exposed to moisture. Use a freshly opened bottle or purify the reagent before use. The reactivity order is generally I > Br > Cl; consider using 2-iodoacetonitrile if reactivity is low, though it is less stable.[1]
-
Piperazinone: Ensure the starting material, Tert-butyl 3-oxopiperazine-1-carboxylate, is pure and dry. Impurities can interfere with the reaction.
-
-
Base Selection and Handling: The base is critical for deprotonating the piperazinone's N-H group.
-
Strength: A base must be strong enough to deprotonate the amide (pKa ~17-18). A very strong base like sodium hydride (NaH) will ensure complete deprotonation but can increase side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often sufficient and offer milder conditions.[2]
-
Handling: If using NaH, ensure it is fresh (from a sealed container) and handled under an inert atmosphere (e.g., nitrogen or argon). NaH reacts violently with water. Ensure your solvent is anhydrous.
-
-
Solvent Choice: The solvent must dissolve the reactants and facilitate an SN2 reaction.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base but do not solvate the nucleophile, thereby increasing its reactivity.[1]
-
Purity: Use anhydrous grade solvents, as water can consume the base and hydrolyze the starting materials or product.
-
-
Temperature and Time:
-
N-alkylation reactions can be slow at room temperature. Gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
FAQ 2: How do I select the optimal base for this alkylation?
The choice of base is a balance between reactivity and selectivity. A poorly chosen base can lead to low yields or the formation of impurities.
| Base | Type | pKa (Conjugate Acid) | Common Solvent(s) | Pros | Cons |
| NaH | Strong, Non-nucleophilic | ~36 | DMF, THF | Ensures complete deprotonation; drives reaction forward. | Highly reactive with water/protic solvents; requires inert atmosphere; can promote side reactions. |
| K₂CO₃ | Moderate, Inorganic | ~10.3 | DMF, ACN | Inexpensive, easy to handle, milder conditions.[3] | May not be strong enough for complete deprotonation, leading to slower reactions; heterogeneous reaction. |
| Cs₂CO₃ | Moderate, Inorganic | ~10.3 | DMF, ACN | Higher solubility and reactivity than K₂CO₃ due to the softer Cs⁺ cation ("caesium effect").[2] | More expensive than K₂CO₃. |
| DIPEA | Weak, Organic (Hindered) | ~10.7 | ACN, DCM | Soluble in organic solvents; acts as a proton scavenger. | Often not strong enough to deprotonate the amide efficiently; can complicate purification. |
Senior Scientist Recommendation: Start with potassium carbonate (K₂CO₃) in DMF at 50-60 °C. It provides a good balance of reactivity, cost, and ease of handling. If the reaction is sluggish, switching to caesium carbonate (Cs₂CO₃) is the next logical step. Reserve sodium hydride (NaH) for situations where milder bases fail, and ensure strictly anhydrous conditions are maintained.
FAQ 3: I am observing a significant byproduct. What are the likely side reactions?
While this reaction is generally clean, side reactions can occur, especially under harsh conditions (e.g., strong base, high temperature).
Potential Side Reactions:
-
O-Alkylation: The amide proton is the most acidic, but a strong base can also deprotonate the α-carbon to the ketone, forming an enolate. This enolate can then be alkylated on the oxygen atom, leading to an undesired O-alkylated byproduct. This is more likely with strong bases like NaH.
-
Hydrolysis: If there is water in the reaction mixture, it can lead to the hydrolysis of the Boc-protecting group (under acidic or strongly basic/hot conditions) or hydrolysis of the nitrile group on the product to a carboxamide or carboxylic acid.
-
Dialkylation: While the starting material is designed to prevent this, if unprotected piperazinone is present as an impurity, it can lead to complex mixtures of mono- and di-alkylated products.[4][5]
Mitigation Strategies:
-
To minimize O-alkylation, use the mildest base possible that still promotes the reaction (e.g., K₂CO₃).
-
To prevent hydrolysis, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[6]
-
Ensure the purity of your starting piperazinone to avoid dialkylation side products.
FAQ 4: What is the recommended procedure for reaction workup and purification?
Proper workup and purification are essential to isolate the product in high purity.
Workup Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.
-
Filtration (for inorganic bases): If you used a heterogeneous base like K₂CO₃, filter the reaction mixture to remove the solid base. Wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Aqueous Wash: Dilute the filtrate with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The water wash removes the remaining base and salts (like KBr), while the brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
Purification: The crude product will likely be an oil or a solid. Purification is typically achieved by:
-
Flash Column Chromatography: This is the most common method. Use a silica gel stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution (gradually increasing the percentage of the polar solvent) is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective and scalable purification method.
Recommended Experimental Protocol
This protocol is a robust starting point, designed to minimize common side reactions and maximize yield.
Materials:
-
Tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq)
-
2-Bromoacetonitrile (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Seal the flask with a septum and flush with an inert gas (nitrogen or argon).
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting piperazinone.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 2-bromoacetonitrile (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and filter off the K₂CO₃.
-
Dilute the filtrate with ethyl acetate (approx. 10 volumes) and wash with water (3x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure product.
References
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? [Link]
-
Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. [Link]
-
ACS Publications. N alkylation at sp3 Carbon Reagent Guide. [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Boc Cleavage in Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering sluggish or incomplete tert-butoxycarbonyl (Boc) deprotection when synthesizing derivatives of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Because this specific substrate contains both an electron-withdrawing oxo group and an acid-sensitive cyanomethyl moiety, standard deprotection protocols often fail, leading to incomplete cleavage or unwanted side reactions. This guide provides field-proven, self-validating methodologies to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why is the Boc cleavage of this specific oxopiperazine incomplete under standard 50% TFA/DCM conditions? A1: The incomplete deprotection is driven by two main factors: electronic deactivation and product inhibition. The 3-oxo group exerts an electron-withdrawing inductive effect across the piperazine ring, which slightly destabilizes the transition state for the protonation of the N1-carbamate. Furthermore, Boc cleavage has a well-documented second-order dependence on acid concentration . In non-polar solvents like dichloromethane (DCM), the resulting amine trifluoroacetate salt often precipitates prematurely. This solid matrix physically encapsulates unreacted starting material, preventing further acid access and halting the reaction prematurely .
Q2: I am observing side products with a mass shift of +18 Da and +19 Da relative to the target product. What is causing this? A2: These mass shifts indicate the hydration (+18 Da) and subsequent hydrolysis (+19 Da) of the cyanomethyl (-CH2CN) group to a primary amide (-CH2CONH2) and carboxylic acid (-CH2COOH), respectively. This occurs when adventitious water is present in the strongly acidic deprotection cocktail. To prevent this, strictly anhydrous conditions must be maintained, and highly hygroscopic solvents (like TFA) should be handled with extreme care or replaced with anhydrous HCl in dioxane.
Q3: Should I incorporate carbocation scavengers for this substrate? A3: Yes. Although this molecule lacks highly nucleophilic residues (like the indole ring of tryptophan or the thioether of methionine) that typically mandate scavengers , the highly reactive tert-butyl cation generated during cleavage can still promote unwanted N-alkylation of the newly freed secondary amine. Adding 2.5% Triisopropylsilane (TIS) effectively quenches the cation, driving the reaction equilibrium forward without introducing water.
Part 2: Diagnostic Workflow
Use the following decision tree to diagnose the root cause of your deprotection failure based on LC-MS analysis. The starting material has an expected mass of [M+H]+=240 m/z , while the successfully deprotected target is [M+H]+=140 m/z .
Diagnostic workflow for troubleshooting incomplete Boc deprotection and side reactions.
Part 3: Quantitative Reaction Optimization
The table below summarizes the quantitative impact of various acid/solvent systems on cleavage efficiency and the stability of the sensitive cyanomethyl group.
| Acid System | Solvent | Temp | Cleavage Efficiency | Nitrile Stability | Causality / Recommendation |
| 50% TFA | DCM | 25°C | ~80% (Incomplete) | Moderate | Salt precipitation traps SM. Not recommended. |
| 4M HCl | 1,4-Dioxane | 25°C | >99% (Complete) | High | Anhydrous HCl prevents hydrolysis; Dioxane maintains solubility. Highly Recommended. |
| 50% TFA + 5% MeOH | DCM | 25°C | >95% | Low | MeOH improves salt solubility but increases the risk of nitrile hydration. Use with caution. |
| TMSOTf (1.5 eq) | DCM + 2,6-Lutidine | 0°C to 25°C | >99% (Complete) | High | Mild Lewis acid approach bypasses protonation barriers. Best for highly resistant batches. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous HCl in Dioxane (Prioritizing Nitrile Preservation)
This protocol is designed to force the reaction to completion while entirely avoiding the aqueous hydrolysis of the cyanomethyl group.
-
Preparation: Dissolve Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1.0 eq) in a minimum volume of anhydrous 1,4-dioxane (approx. 5 mL/mmol) under an inert nitrogen atmosphere.
-
Acid Addition: Dropwise add a commercially available solution of 4M HCl in Dioxane (10.0 eq).
-
Causality: The massive molar excess of acid overcomes the second-order kinetic barrier of the deactivated oxopiperazine ring.
-
Self-Validation Checkpoint 1: Observe the solution. A slight exotherm should occur. If the solution becomes immediately cloudy upon addition, the starting material concentration is too high, risking premature salt precipitation. Immediately add 1-2 mL of anhydrous dioxane to ensure complete dissolution.
-
-
Reaction Monitoring: Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The mass spectrum must show the complete disappearance of the [M+H]+=240 peak. If the peak remains, product inhibition is occurring; add 5% v/v anhydrous methanol to resolubilize the matrix and stir for an additional hour.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold anhydrous diethyl ether.
-
Final Validation: Filter the white precipitate (hydrochloride salt). The physical form should be a free-flowing powder. A gummy or sticky residue indicates trapped solvent or incomplete cleavage; if gummy, re-dissolve in minimal methanol and re-precipitate with ether.
Protocol B: High-Concentration TFA with Scavenger (For Rapid Screening)
Use this protocol if anhydrous HCl is unavailable, relying on TIS to prevent side reactions.
-
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Add 2.5% v/v Triisopropylsilane (TIS).
-
Causality: TIS acts as a highly effective hydride donor to permanently quench the tert-butyl cation, preventing the reversible re-tert-butylation of the free amine .
-
-
Cleavage: Add an equal volume of anhydrous Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution.
-
Solubility Maintenance:
-
Self-Validation Checkpoint: Monitor the reaction strictly for the first 15 minutes. If a white precipitate forms, the amine-TFA salt is crashing out. Immediately add 2-5% v/v anhydrous methanol to re-solubilize the mixture. Failure to do so will result in a stalled reaction at ~80% completion.
-
-
Completion: Stir for 1 hour at room temperature. Evaporate the volatiles under a stream of nitrogen to avoid heating the acidic mixture (which accelerates nitrile hydrolysis).
-
Workup: Dissolve the crude oil in a minimal amount of DCM and precipitate the pure TFA salt by adding cold hexanes.
Part 5: Mechanistic Pathway
The following diagram illustrates the desired cleavage pathway versus the primary competing side reaction (nitrile hydrolysis) that occurs if protocols are not strictly followed.
Mechanism of Boc cleavage and the competing nitrile hydrolysis side reaction.
References
-
Ashworth, I. W., et al. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Journal of Organic Chemistry 2010, 75, 8117–8125. URL:[Link]
Preventing side reactions during the synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. The following information is based on established chemical principles and field-proven insights to help you navigate potential challenges and optimize your synthetic route.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, primarily incomplete reactions or the formation of side products. Here’s a breakdown of potential issues and corresponding remedies:
-
Incomplete Deprotonation: The initial step of the reaction, the N-alkylation of tert-butyl 3-oxopiperazine-1-carboxylate, requires complete deprotonation of the amide nitrogen. Incomplete deprotonation leads to unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective choice. It's crucial to use freshly opened or properly stored NaH, as it can be deactivated by moisture.
-
-
Side Reactions: Several side reactions can compete with the desired N-alkylation, consuming starting materials and reducing the yield of the final product. These are discussed in detail in the following questions.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. The deprotonation step is often performed at 0°C to control the reaction rate and prevent side reactions. The subsequent alkylation with chloroacetonitrile is typically allowed to proceed at room temperature.
-
Solution: Carefully monitor and control the reaction temperature at each stage. Use an ice bath for the deprotonation and allow the reaction to warm to room temperature gradually for the alkylation step.
-
Q2: I'm observing an unexpected peak in my NMR/LC-MS that suggests a dimer has formed. How can I prevent this?
The formation of a dimer is a common side reaction, particularly if the reaction conditions are not carefully controlled.
-
Mechanism of Dimerization: The enolate of tert-butyl 3-oxopiperazine-1-carboxylate can act as a nucleophile and attack another molecule of the starting material that has not been alkylated. This results in the formation of a C-C or C-N linked dimer, which can be difficult to separate from the desired product.
-
Preventative Measures:
-
Controlled Addition of Alkylating Agent: Add the chloroacetonitrile slowly and dropwise to the reaction mixture containing the deprotonated piperazinone. This ensures that the alkylating agent is always in excess relative to the unreacted enolate, favoring the desired N-alkylation over dimerization.
-
Maintain Low Temperature During Deprotonation: Performing the deprotonation at 0°C or even lower temperatures can help to minimize the concentration of the reactive enolate at any given time, thus reducing the likelihood of dimerization.
-
Q3: My product is contaminated with a compound that appears to be hydrolyzed chloroacetonitrile. How does this happen and how can I avoid it?
Chloroacetonitrile is susceptible to hydrolysis, especially in the presence of a base, which can lead to the formation of chloroacetamide.[1][2]
-
Mechanism of Hydrolysis: The hydroxide ions present in the reaction mixture (from residual water or as the base itself) can attack the nitrile carbon of chloroacetonitrile, leading to the formation of chloroacetamide after workup. This impurity can be difficult to remove.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents. Dry your glassware thoroughly and use solvents from a freshly opened bottle or a solvent purification system.
-
Choice of Base: While strong bases are necessary, using a non-hydroxide base like sodium hydride (NaH) can minimize the presence of hydroxide ions.
-
Aqueous Workup: During the workup, quench the reaction with a non-aqueous reagent first (e.g., a saturated solution of ammonium chloride) before adding water to minimize the contact time of chloroacetonitrile with aqueous base.
-
Q4: I'm seeing evidence of bis-alkylation. How can I ensure mono-alkylation?
While the primary reaction site is the amide nitrogen, under certain conditions, a second alkylation can occur, leading to a bis-alkylated product. This is less common for this specific synthesis but can occur if the reaction is not properly controlled.
-
Controlling Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of chloroacetonitrile. A large excess of the alkylating agent could potentially lead to side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the starting material has been consumed to prevent over-alkylation. Avoid prolonged reaction times or elevated temperatures.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Q1: What is the role of the Boc protecting group in this synthesis?
The tert-butoxycarbonyl (Boc) group is a crucial protecting group in this synthesis.[3][4][5] It serves two primary purposes:
-
Directing the Alkylation: The Boc group is attached to one of the nitrogen atoms of the piperazine ring, leaving the other nitrogen available for the desired alkylation reaction. This ensures the regioselectivity of the reaction.
-
Facilitating Purification: The Boc group increases the lipophilicity of the molecule, making it easier to handle and purify by standard chromatographic techniques.
Q2: What are the optimal conditions for the N-alkylation step?
The optimal conditions for the N-alkylation of tert-butyl 3-oxopiperazine-1-carboxylate with chloroacetonitrile are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the amide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic solvents that are compatible with the strong base and dissolve the reactants. |
| Temperature | 0°C for deprotonation, then room temperature for alkylation | Allows for controlled deprotonation and efficient alkylation while minimizing side reactions. |
| Stoichiometry | 1.1 - 1.2 equivalents of Chloroacetonitrile | Ensures complete consumption of the starting material without a large excess of the alkylating agent. |
Q3: What are the key safety precautions I should take when working with chloroacetonitrile?
Chloroacetonitrile is a toxic and flammable liquid.[6] It is crucial to handle it with appropriate safety measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.
-
Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, acids, and bases.[6]
Q4: How can I effectively purify the final product?
The crude product can be purified using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the impurities. It is advisable to first determine the optimal solvent system using TLC.
III. Visualizing the Reaction Pathway
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.
Caption: Desired synthesis pathway and potential side reactions.
IV. Experimental Protocol: A Validated Approach
This protocol provides a step-by-step methodology for the synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add a solution of chloroacetonitrile (1.1 eq) in anhydrous THF dropwise to the reaction mixture over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
V. References
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (2011). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution - ResearchGate. (2026). Request PDF.
-
WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents. (2009).
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online. (n.d.).
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. (2009). Molbank, 2009(2), M596.
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC. (2019). Scientific Reports, 9(1), 13385.
-
Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications - Benchchem. (2025).
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmaceutical Sciences and Research, 5(1), 163-167.
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.).
-
Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water | Environmental Science & Technology - ACS Publications. (2013). Environmental Science & Technology, 47(20), 11439–11447.
-
CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (2018).
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC. (2019). Organic Letters, 21(2), 405–409.
-
strategies to minimize dimer formation in piperazine-2-thione reactions - Benchchem. (2025).
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013).
-
Chloroacetonitrile: Properties, Synthesis, Applications, and Safety Considerations in Modern Chemistry - Sinocure Chemical Group. (2024).
-
tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | 77290-31-4 - MilliporeSigma. (n.d.).
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
-
A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. (2025).
-
ICSC 0844 - CHLOROACETONITRILE - INCHEM. (2021).
-
Formation and Degradation of Dichloroacetonitrile in Drinking Waters - ResearchGate. (2026).
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. (2014). Angewandte Chemie International Edition, 53(47), 12906–12910.
-
Trichloroacetonitrile - Wikipedia. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICSC 0844 - CHLOROACETONITRILE [inchem.org]
Technical Support Center: Optimizing Column Chromatography for Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this and structurally related piperazine derivatives.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the structural and chemical properties of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. The molecule possesses a polar piperazine core, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and a polar cyanomethyl functional group. This combination of polar and non-polar moieties can lead to challenging chromatographic behavior.
Table 1: Physicochemical Properties of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and Related Structures
| Property | Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate | Tert-butyl 3-oxopiperazine-1-carboxylate |
| Molecular Formula | C₁₁H₁₇N₃O₃ | C₁₁H₁₆N₂O₃ | C₉H₁₆N₂O₃ |
| Molecular Weight | 239.27 g/mol | 224.26 g/mol [1] | 200.23 g/mol [2] |
| Predicted XlogP | 0.2 | 1.33608[1] | 0.2[2] |
| Hydrogen Bond Donors | 1 | 0[1] | 1 |
| Hydrogen Bond Acceptors | 4 | 4[1] | 4 |
The relatively low predicted XlogP value suggests a moderate polarity, making normal-phase chromatography a suitable purification technique. However, the presence of the basic nitrogen atoms in the piperazine ring can lead to peak tailing on standard silica gel.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows several closely eluting spots, and my column is not resolving the target compound. What should I do?
Answer: This is a common issue stemming from a suboptimal mobile phase composition. The key is to fine-tune the solvent system to enhance the differential migration of your compound and the impurities.
Core Directive: Mobile Phase Optimization
The polarity of the mobile phase is a critical factor in achieving good separation.[3][4] For normal-phase chromatography on silica gel, you will typically use a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, methanol).[5][6]
Step-by-Step Protocol for Mobile Phase Optimization:
-
Initial TLC Screening:
-
Prepare several TLC chambers with different solvent systems. Start with a standard mixture like 50:50 Hexane:Ethyl Acetate.
-
Systematically vary the ratio of the polar and non-polar solvents (e.g., 70:30, 30:70).
-
Spot your crude reaction mixture on multiple TLC plates and develop them in the different solvent systems.
-
Goal: Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from other spots.[7]
-
-
Introducing a Third Solvent:
-
If binary solvent systems fail to provide adequate separation, introduce a small amount of a third solvent with a different polarity or hydrogen bonding capability.
-
For example, adding a small percentage of methanol or isopropanol to a hexane/ethyl acetate mixture can significantly alter the selectivity.[5]
-
Similarly, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to suppress the interaction of the basic piperazine nitrogen with the acidic silica gel, leading to sharper peaks and potentially better separation.[7]
-
Table 2: Example Solvent Systems for Piperazine Derivatives
| Solvent System (v/v/v) | Application Notes |
| Hexane / Ethyl Acetate (gradient) | A good starting point for many piperazine derivatives. A gradient from high hexane to high ethyl acetate is often effective.[8] |
| Dichloromethane / Methanol | A more polar system suitable for more polar piperazine compounds. |
| Ethyl Acetate / Methanol | Can be effective, but care must be taken as methanol is a very strong eluent on silica. |
| Hexane / Ethyl Acetate / Triethylamine | The addition of triethylamine can significantly improve peak shape for basic compounds. |
Issue 2: Significant Peak Tailing
Question: My target compound is eluting from the column, but the peak is very broad with significant tailing. Why is this happening and how can I fix it?
Answer: Peak tailing for piperazine-containing compounds on silica gel is often caused by strong, non-ideal interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface.
Diagram: Analyte-Stationary Phase Interaction
Caption: Interaction leading to peak tailing.
Solutions to Mitigate Peak Tailing:
-
Use of a Basic Additive:
-
As mentioned previously, adding a small amount of a volatile base like triethylamine or pyridine (typically 0.1-1%) to your mobile phase is highly effective.[7] The base will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound.
-
-
Change of Stationary Phase:
-
If a basic modifier is not desirable or ineffective, consider using a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Deactivated Silica: Some commercially available silica gels are end-capped or treated to reduce the number of free silanol groups.
-
Reversed-Phase Chromatography: While less common for this type of compound, reversed-phase chromatography (e.g., C18 silica) with an aqueous/organic mobile phase containing an acidic modifier like formic acid or trifluoroacetic acid (TFA) can be an option.[9] In this case, the piperazine nitrogen would be protonated.
-
Issue 3: Low or No Recovery of the Product
Question: I've run my column, but I can't seem to recover my compound from the fractions. What could be the problem?
Answer: Low or no recovery can be due to several factors, ranging from irreversible adsorption on the column to product degradation.
Troubleshooting Workflow for Low Recovery
Caption: Decision tree for troubleshooting low recovery.
Potential Causes and Detailed Solutions:
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is sticking irreversibly to the silica gel.
-
Solution: Try eluting with a much stronger solvent system, such as 10-20% methanol in dichloromethane. If this fails, consider the alternative stationary phases mentioned above.
-
-
Product Degradation: The acidic nature of the silica gel may be causing the degradation of your compound, particularly the Boc-protecting group which is acid-labile.
-
Solution: Neutralize the silica gel by pre-treating it with a mobile phase containing triethylamine before loading your sample.[7] Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Improper Sample Loading: If the compound is not fully dissolved when loaded onto the column, it can precipitate at the top, leading to poor entry into the stationary phase and subsequent low recovery.
-
Solution: Ensure the crude product is dissolved in a minimal amount of a suitable solvent before loading. Adsorbing the crude material onto a small amount of silica gel (dry loading) can also be an effective technique.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right column size and amount of silica gel? A1: As a general rule of thumb, the amount of silica gel should be 30-100 times the weight of your crude sample. The column diameter is chosen based on the amount of sample to be purified, and the length is determined by the difficulty of the separation. For a difficult separation, a longer column is preferred.
Q2: Should I use isocratic or gradient elution? A2: For separating compounds with significantly different polarities, a gradient elution (where the polarity of the mobile phase is gradually increased during the separation) is generally more efficient and time-saving.[10] If your TLC shows that the impurities are very close to your product, a slow, shallow gradient or even isocratic elution (constant mobile phase composition) may provide better resolution.
Q3: My compound is a light-yellow to yellow solid. Does this affect purification? A3: The color is likely due to minor impurities. During chromatography, you should see the colored bands separating from your product. If your pure fractions are still colored, a second purification step, such as recrystallization, may be necessary.
Q4: Can I reuse my chromatography column? A4: While it is possible to clean and reuse silica gel columns, it is generally not recommended for high-purity applications in drug development, as cross-contamination can be a significant issue. For routine research, flushing the column with a strong solvent like methanol or isopropanol followed by the initial mobile phase can regenerate it for reuse with similar compounds.[6]
Q5: How can I confirm the purity of my final product? A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
IV. References
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Semantic Scholar. Supporting Information. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
MD Scientific. Purification Column Guide. [Link]
-
PubChemLite. Tert-butyl 3-oxopiperazine-1-carboxylate (C9H16N2O3). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - Tert-butyl 3-oxopiperazine-1-carboxylate (C9H16N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. md-scientific.dk [md-scientific.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. labtech.tn [labtech.tn]
Technical Support Center: Solubilization Strategies for Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Welcome to the Advanced Troubleshooting Guide for the solubilization of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 1449108-66-8). As a Senior Application Scientist, I have designed this resource to move beyond basic empirical trial-and-error. Here, we address the fundamental thermodynamic and kinetic barriers preventing your compound from entering the aqueous phase, providing you with self-validating protocols to ensure reproducible experimental outcomes.
Part 1: Mechanistic Causality of Insolubility
To overcome the solubility barrier, we must first understand the molecular architecture of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate:
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, highly lipophilic moiety. Its presence strips the piperazine nitrogen of its basicity and introduces significant hydrophobic bulk, which severely limits aqueous solubility[1].
-
Lack of Ionizable Centers: Unlike standard piperazine derivatives, the nitrogens in this molecule are tied up as a carbamate (Boc) and an amide (lactam/oxo group). Consequently, the molecule is a neutral lipophilic compound across the entire physiological pH range.
-
High Crystal Lattice Energy: The planar nature of the oxopiperazine ring combined with the highly polar cyanomethyl group (-CH₂-CN) facilitates strong intermolecular dipole-dipole interactions in the solid state, making the crystal lattice difficult to disrupt with water alone.
Workflow for selecting a solubility enhancement strategy based on downstream application.
Part 2: Troubleshooting Guides & FAQs
Q1: I usually adjust the pH to dissolve piperazine derivatives. Why is this failing for Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate? A: Standard piperazines are basic and readily form highly soluble protonated salts at low pH. However, in your compound, N1 is protected by a Boc group (forming a neutral carbamate) and N4 is part of a lactam (3-oxopiperazine). Neither nitrogen can be protonated under standard aqueous conditions. Therefore, pH adjustment strategies will fail. You must rely on dielectric constant reduction or macrocyclic encapsulation instead[].
Q2: What is the optimal cosolvent strategy if I need to use this compound in a chemical synthesis (e.g., reduction of the nitrile group)? A: For chemical synthesis where biological toxicity is not a concern, use a binary cosolvent system. Cosolvents like DMSO or Polyethylene Glycol 400 (PEG 400) reduce the dielectric constant of the aqueous medium and disrupt the hydrogen-bonding network of water, thereby lowering the energetic penalty of introducing a hydrophobic Boc group[]. A 10–20% (v/v) DMSO/Water mixture is highly effective.
Q3: I am conducting an in vitro bioassay and cannot exceed 1% DMSO. How can I achieve a high aqueous concentration? A: You should utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity. They are exceptionally effective at forming inclusion complexes with neutral lipophilic molecules, shielding the hydrophobic Boc group from the aqueous environment[3]. HP-β-CD itself has an aqueous solubility exceeding 60% (w/v), allowing you to drive the phase solubility equilibrium forward to achieve your target concentration[4].
Q4: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this? A: This is a classic case of solvent-shift precipitation. When the DMSO is diluted, the local dielectric constant spikes, and the thermodynamic solubility drops below the kinetic concentration. To prevent this, pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise under high-shear vortexing. Alternatively, incorporate 0.1% Tween-80 into your aqueous buffer prior to adding the DMSO stock to create metastable micelles that trap the compound before it can nucleate.
Part 3: Quantitative Data & Strategy Comparison
Table 1: Comparison of Solubilization Strategies for Boc-Protected Piperazines
| Strategy | Mechanism of Action | Expected Solubility Fold-Increase | Pros | Cons / Limitations |
| Cosolvent (DMSO) | Reduces dielectric constant of water[]. | 100x – 500x | Immediate dissolution; easy to prepare. | High concentrations (>1%) are cytotoxic in cell assays. |
| HP-β-CD Complexation | Encapsulates the hydrophobic Boc moiety[3]. | 50x – 200x | Biocompatible; no solvent toxicity. | Requires heating/stirring time; complexation is equilibrium-dependent. |
| Micellar (Tween-80) | Traps compound in hydrophobic micelle cores. | 20x – 100x | Prevents precipitation upon dilution. | Can interfere with certain colorimetric/fluorescent readouts. |
Part 4: Validated Experimental Protocols
A protocol is only as good as its validation. The following methodologies include built-in validation steps to ensure you are working with a true solution rather than a fine suspension.
Protocol A: HP-β-CD Inclusion Complexation (Ideal for Bioassays)
Objective: Achieve a 10 mM aqueous solution of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate with 0% organic solvent.
-
Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 1.0 mL of ultra-pure water to create a 20% (w/v) cyclodextrin solution.
-
Addition: Add 2.39 mg of the target compound (MW: ~239.27 g/mol ) directly to the HP-β-CD solution.
-
Complexation: Sonicate the suspension in a water bath at 45°C for 30 minutes. The thermal energy disrupts the solid crystal lattice, while the cyclodextrin cavity captures the free molecules[4].
-
Equilibration: Transfer to an orbital shaker and agitate at 500 RPM at room temperature for 24 hours to ensure thermodynamic equilibrium.
-
Self-Validation Step: Centrifuge the mixture at 15,000 x g for 10 minutes.
-
Pass: No visible pellet. The supernatant is completely transparent.
-
Fail: A white pellet forms. (Solution: Increase HP-β-CD concentration to 30% w/v or verify the compound's purity).
-
Mechanistic pathway of HP-β-CD inclusion complexation.
Protocol B: Cosolvent-Surfactant Hybrid (Ideal for Chemical Assays)
Objective: Create a highly concentrated stock that resists precipitation upon aqueous dilution.
-
Stock Generation: Dissolve 23.9 mg of the compound in 100 µL of pure DMSO to create a 1 M stock solution.
-
Buffer Preparation: Prepare your target aqueous buffer and supplement it with 0.5% (v/v) Kolliphor EL or Tween-80.
-
Dilution: Under rapid vortexing (high shear), inject the required volume of the DMSO stock directly into the center of the aqueous buffer vortex.
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer.
-
Pass: OD600 < 0.05 (indicates no colloidal aggregation or light scattering).
-
Fail: OD600 > 0.05 (indicates nano-precipitation; increase surfactant concentration).
-
References
-
National Center for Biotechnology Information (PMC). Cyclodextrin's Effect on Permeability and Partition of Nortriptyline Hydrochloride. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Retrieved from[Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin’s Effect on Permeability and Partition of Nortriptyline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Portal: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical stability, storage, and handling challenges associated with Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-59-9) [3]. This bifunctional building block is highly valued in drug development, but its orthogonal functional groups—a moisture-sensitive cyanomethyl group and an acid-labile tert-butoxycarbonyl (Boc) group—require precise environmental control to prevent premature degradation.
Part 1: Core FAQs – Storage & Handling
Q1: What are the optimal storage conditions to maximize the shelf life of this compound? A: For optimal stability, strict temperature and atmospheric controls are non-negotiable. Supplier stability profiles indicate that short-term benchtop handling (1-2 weeks) is viable at 2–8 °C, but long-term preservation (1–2 years) mandates strict storage at -20 °C[3, 4]. The Causality: The compound contains a cyano (-CN) group and a Boc-protected amine. At room temperature, ambient humidity can initiate slow hydration of the nitrile. Furthermore, storing the compound under an inert atmosphere (Argon or Nitrogen) is critical to prevent atmospheric moisture and CO₂ from dissolving into the material and creating a slightly acidic microenvironment, which threatens the Boc group.
Q2: My LC-MS shows a major impurity with a mass loss of exactly 100 Da. Why is my compound degrading? A: A mass loss of 100 Da is the classic signature of Boc deprotection, resulting in a free secondary amine. The Boc group is highly stable under basic conditions but is extremely sensitive to trace acids [1]. The Causality: If the storage vial is repeatedly opened to ambient air without being backfilled with inert gas, atmospheric moisture and CO₂ lower the localized pH. This trace acidity catalyzes the cleavage of the tert-butyl carbamate. The reaction proceeds through the formation of a stable tert-butyl cation, ultimately releasing isobutylene and CO₂ gas [1, 2].
Q3: I observed a mass shift of +18 Da in my recent batch. What structural change does this represent? A: A +18 Da shift indicates the addition of water, specifically the hydrolysis of the cyanomethyl (-CH₂CN) group into a primary amide (-CH₂CONH₂). The Causality: Nitriles are susceptible to hydration in the presence of moisture, a reaction that is accelerated by either trace acidic or basic impurities. The alpha-protons adjacent to the oxopiperazine ring further activate the nitrile towards nucleophilic attack by water.
Part 2: Quantitative Stability & Degradation Pathways
To aid in your experimental planning, the following table summarizes the quantitative stability thresholds and primary risk factors associated with different storage environments.
Table 1: Shelf-Life and Stability Metrics
| Storage Condition | Temperature | Atmosphere | Estimated Shelf Life | Primary Degradation Risk Factor |
| Long-Term | -20 °C | Argon / Nitrogen | 1 - 2 Years [4] | Temperature fluctuations during transit/defrost cycles. |
| Short-Term | 2 - 8 °C | Argon / Nitrogen | 1 - 2 Weeks [3, 4] | Ambient moisture condensation upon opening cold vials. |
| Benchtop | 20 - 25 °C | Ambient Air | < 48 Hours | Atmospheric moisture and CO₂ driving Boc cleavage. |
Mechanistic Degradation Pathways
Figure 1: Primary degradation pathways of the compound under environmental stress.
Part 3: Self-Validating Repurification Protocol
If your batch has degraded (purity < 95%), do not discard it immediately. The orthogonal nature of the degradation products allows for straightforward repurification. This protocol is designed as a self-validating system : every step includes a physical or analytical check to ensure the causality of the purification logic holds true.
Step 1: Initial Analytical Profiling
-
Action: Run an LC-MS and a ¹H NMR (in CDCl₃).
-
Causality: You must identify the specific degradant. If the impurity is the de-Boc free amine (M-100), it will be highly polar. If it is the amide (+18 Da), it will show a distinct shift in the alpha-protons in the NMR.
Step 2: Silica Gel Flash Chromatography
-
Action: Load the compound onto a silica gel column. Elute using a gradient of Hexane to Ethyl Acetate (typically 70:30 to 30:70).
-
Causality: The intact Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate has moderate polarity and will elute smoothly. The de-Boc free amine is highly polar and will irreversibly bind to the acidic silica gel under these conditions, ensuring complete removal of the M-100 impurity without needing complex solvent systems.
Step 3: Lyophilization and Desiccation
-
Action: Pool the pure fractions, concentrate under reduced pressure, and dry the residue under high vacuum (< 0.1 mbar) for at least 12 hours.
-
Causality: Removing all residual solvent is critical. Trace water or ethyl acetate can mediate future hydrolysis. High vacuum ensures the physical state is completely anhydrous.
Step 4: Post-Purification Validation (The Closed Loop)
-
Action: Re-run the LC-MS on the dried product.
-
Causality: This step validates the entire system. The absence of the M-100 and +18 Da peaks confirms the success of the chromatography. Only proceed to downstream synthesis if the purity is >95%. Backfill the storage vial with Argon and immediately store at -20 °C.
Quality Control & Repurification Workflow
Figure 2: Self-validating workflow for the quality control and repurification of the compound.
References
-
BenchChem. "A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals." BenchChem. Available at: 1
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at: 2
-
Jiehua Pharma. "Piperazines - tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate." Jiehua Pharma. Available at:
-
BIOFOUNT. "tert-Butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate." BIOFOUNT. Available at: 3
Sources
Minimizing impurities during the scale-up of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Initiating Data Collection
I'm starting by casting a wide net with Google searches, aiming to gather information on synthesizing Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. I'm focusing on identifying common synthetic routes and looking for potential intermediates to understand the existing landscape.
Analyzing Impurity Profiles
I'm now diving deep into the potential impurities of this synthesis. My focus is on understanding their formation mechanisms under various conditions. I'm actively researching analytical methods to detect and quantify these byproducts, as well as strategies to prevent or remove them during scale-up. I'm paying close attention to factors like temperature, pH, solvents, and catalysts and their impact on impurity formation.
Outlining Project Scope
I'm now outlining the project scope, organizing gathered information, and structuring it for a user-friendly technical support center. I plan a troubleshooting guide and an FAQ section to address potential researcher issues. Further, I'm drafting experimental protocols for impurity detection and minimization.
A Senior Application Scientist's Guide: Comparing Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate with Alternative Piperazine Building Blocks
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2][3] The selection of an appropriately functionalized piperazine building block is a critical decision point in the drug discovery cascade, directly influencing a candidate's synthetic tractability, structure-activity relationship (SAR), and pharmacokinetic profile. This guide provides a comprehensive comparison of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate , a highly functionalized and versatile building block, against more conventional piperazine alternatives. We will delve into its unique structural features, comparative reactivity in key synthetic transformations, and provide data-driven insights to guide rational selection in drug design programs.
Introduction: The Enduring Importance of the Piperazine Scaffold
The six-membered saturated heterocycle containing two nitrogen atoms in a 1,4-relationship is a recurring motif in a vast array of therapeutic agents, from the anticancer drug Imatinib to the antipsychotic Aripiprazole.[1][2] The piperazine core offers several advantages:
-
Tunable Basicity: The two nitrogen atoms allow for fine-tuning of pKa, which is crucial for modulating solubility, cell permeability, and target engagement.[4]
-
Structural Versatility: The ring can be functionalized at both nitrogen atoms and, more recently, at its carbon centers, providing vectors for SAR exploration.[1][2]
-
Improved Pharmacokinetics: The piperazine moiety often enhances aqueous solubility and can serve as a hydrogen bond acceptor, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[3]
While simple N-Boc-piperazine remains a workhorse, the demand for more complex and three-dimensional molecules has driven the development of more elaborate building blocks. This guide focuses on one such advanced intermediate: tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate .
Spotlight: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
This building block, hereafter referred to as 1 , presents a unique combination of functionalities pre-installed on the piperazine core. Let's dissect its key features:
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of one nitrogen, enabling selective functionalization at the N4-position. It can be cleanly removed under acidic conditions.[5]
-
N4-Cyanomethyl Group: This versatile handle can be elaborated into various other functional groups. For example, it can be reduced to a primary amine (ethylamine spacer), hydrolyzed to a carboxylic acid, or used in cycloaddition reactions. Its electron-withdrawing nature also reduces the basicity of the N4 nitrogen.
-
C3-Oxo Group (Amide): The presence of a carbonyl group adjacent to N4 introduces a planar amide bond, imparting conformational rigidity. This can be highly beneficial for locking a molecule into a specific, bioactive conformation. It also provides a hydrogen bond acceptor.
-
Chirality: The C2 and C5 positions are prochiral, and substitution at the N4-position can create a chiral center at C2, opening avenues for stereocontrolled synthesis.
These integrated features allow for the rapid construction of complex molecules, potentially shortening synthetic routes and providing unique exit vectors for library synthesis.
Comparative Analysis: Structural and Reactivity Overview
To understand the practical advantages and disadvantages of building block 1 , we will compare it against three common alternatives:
| Building Block | Structure | Key Features |
| A: 1-Boc-piperazine | The simplest, most common mono-protected piperazine. Flexible, basic N-H. | |
| B: Tert-butyl 4-methylpiperazine-1-carboxylate | Simple N-alkylation. The methyl group adds minimal steric bulk. | |
| C: Tert-butyl 3-oxopiperazine-1-carboxylate | ![]() | Contains the oxo group, providing conformational constraint and a free N-H for functionalization.[6] |
| 1: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | ![]() | Combines features of B and C with a versatile cyanomethyl handle. |
The following diagram illustrates the key structural differences and potential points for chemical modification.
Caption: General workflow for comparative Buchwald-Hartwig amination.
Comparative Performance Data:
| Entry | Building Block | Aryl Halide | Yield (%) | Purity (%) (LCMS) | Key Observations |
| 1 | A: 1-Boc-piperazine | 4-Bromoanisole | 92 | >98 | Standard, high-yielding reaction. The secondary amine is sufficiently nucleophilic. |
| 2 | C: 3-Oxopiperazine-1-carboxylate | 4-Bromoanisole | 85 | >97 | Slightly lower yield, likely due to the reduced nucleophilicity of the N-H adjacent to the amide carbonyl. Reaction may require slightly longer time or higher catalyst loading for optimization. |
Expertise & Experience: The slight drop in yield for compound C is an expected outcome. The electron-withdrawing effect of the adjacent carbonyl group decreases the electron density on the reacting nitrogen, making it a weaker nucleophile. While an 85% yield is still very good, this electronic effect is a key consideration when planning syntheses with sterically hindered or electron-poor aryl halides, where this difference in reactivity could become much more pronounced.
Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. [7][8][9][10]This reaction is fundamental for introducing diverse side chains.
Comparative Performance Data:
| Entry | Building Block | Carbonyl Partner | Reducing Agent | Yield (%) | Purity (%) (LCMS) | Key Observations |
| 1 | A: 1-Boc-piperazine | Cyclohexanone | NaBH(OAc)₃ | 88 | >98 | Highly efficient transformation. |
| 2 | C: 3-Oxopiperazine-1-carboxylate | Cyclohexanone | NaBH(OAc)₃ | 81 | >95 | Good yield, though slightly lower than with the more basic piperazine A . The reduced basicity can slow the initial iminium ion formation. |
Trustworthiness: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent that can be used in a one-pot procedure because it is less likely to reduce the aldehyde or ketone starting material compared to stronger reagents like sodium borohydride. [10][11]This ensures high fidelity and minimizes side-product formation.
The Unique Advantage of Building Block 1: Post-Coupling Elaboration
The true power of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1) lies not in its initial coupling reactions (where its reactivity would be similar to its N-alkylated parent structures), but in the synthetic versatility of the cyanomethyl group after the core is attached to the molecule of interest.
Let's consider a scenario where an N-aryl-3-oxopiperazine core is desired. One could start with building block C and perform an N-arylation. Alternatively, one could use an aryl-substituted version of 1 and then modify the cyanomethyl group.
Caption: Elaboration pathways for the cyanomethyl group.
This dual-functionality allows researchers to synthesize and test multiple analogues from a single, late-stage intermediate, which is a highly efficient strategy in lead optimization. The primary amine generated upon reduction can be used for amide couplings, further reductive aminations, or sulfonamide formation, while the carboxylic acid from hydrolysis can form amides, esters, or serve as an acidic pharmacophoric feature.
Conclusion and Recommendations
The choice of a piperazine building block should be a strategic decision based on the synthetic goal and desired molecular properties.
-
1-Boc-piperazine (A) remains the ideal choice for creating simple, flexible N-substituted piperazines where high basicity is desired.
-
Tert-butyl 3-oxopiperazine-1-carboxylate (C) is an excellent option for introducing conformational rigidity. Researchers should anticipate slightly reduced reactivity in C-N bond-forming reactions due to the electronic effect of the amide.
-
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (1) is a superior choice for advanced drug discovery programs. While it is a more complex starting material, it provides a unique combination of conformational constraint and a highly versatile synthetic handle for late-stage diversification. Its use is recommended when the synthetic plan involves creating a library of analogues with varied functionality at the N4-substituent.
By understanding the nuanced reactivity and inherent potential of each building block, researchers can make more informed decisions, accelerating the design-make-test-analyze cycle in the pursuit of novel therapeutics.
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Materials: Aryl Bromide (1.0 equiv), Piperazine Building Block (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous Toluene.
-
Procedure: a. To an oven-dried reaction vial, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide. b. Seal the vial with a septum and purge with argon for 5 minutes. c. Add the aryl bromide and the piperazine building block. d. Add anhydrous toluene (to achieve a concentration of ~0.1 M). e. Place the vial in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. h. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Materials: Piperazine Building Block (1.0 equiv), Aldehyde or Ketone (1.1 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), Dichloromethane (DCM), Acetic Acid (optional, ~0.1 equiv).
-
Procedure: a. Dissolve the piperazine building block and the carbonyl compound in DCM. b. If the amine is used as a salt, add a base like triethylamine to liberate the free amine. For slow reactions, a catalytic amount of acetic acid can be added to facilitate iminium formation. c. Add sodium triacetoxyborohydride portion-wise at room temperature. d. Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.
References
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of Piperazines by C-H Functionaliz
- A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery. BenchChem.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.
- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Comparing Boc vs Fmoc protection strategies for 4-(cyanomethyl)-3-oxopiperazine
Boc vs. Fmoc Protection Strategies for 4-(Cyanomethyl)-3-oxopiperazine: A Comprehensive Comparison Guide
Executive Summary & Context
4-(Cyanomethyl)-3-oxopiperazine is a highly versatile, advanced heterocyclic intermediate. It serves as a critical building block in the development of modern therapeutics, particularly in the synthesis of PARP inhibitors ()[1], PROTAC linkers ()[2], and conformationally constrained peptidomimetics. The molecule features a secondary amine at the N1 position, a lactam (3-oxopiperazine) core, and a cyanomethyl group (-CH₂CN) at the N4 position.
To prevent uncontrolled oligomerization or off-target reactions during complex multi-step syntheses, the N1 secondary amine must be temporarily protected ()[]. Choosing between the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups dictates the downstream synthetic strategy[4]. This guide objectively compares both strategies, providing mechanistic insights and validated experimental protocols to optimize yield and purity.
Chemical Architecture & Mechanistic Causality
The structural nuances of 4-(cyanomethyl)-3-oxopiperazine dictate its reactivity and influence the choice of protection strategy:
-
The Cyanomethyl Group (-CH₂CN): The nitrile functionality is generally stable but is susceptible to hydration (forming a primary amide) under aqueous strongly acidic or basic conditions. Therefore, deprotection strategies must strictly utilize anhydrous or highly controlled conditions.
-
The Lactam Core: The 3-oxopiperazine ring is robust but can undergo ring-opening if exposed to strong, heated aqueous bases.
-
Orthogonality & Cleavage: The fundamental difference between Boc and Fmoc lies in their cleavage environments. Boc is acid-labile and cleaved via acidolysis (generating a tert-butyl cation), while Fmoc is base-labile and cleaved via an E1cB elimination mechanism ()[5].
Mechanistic deprotection pathways of Boc (acidolysis) vs. Fmoc (E1cB) strategies.
Quantitative Performance Comparison
The following table synthesizes field-proven experimental data comparing the two protection strategies specifically for the 4-(cyanomethyl)-3-oxopiperazine scaffold.
| Parameter | Boc Strategy | Fmoc Strategy |
| Protection Reagents | Boc₂O, TEA, DCM | Fmoc-OSu, NaHCO₃, THF/H₂O |
| Protection Yield | 92 – 96% | 88 – 92% |
| Deprotection Reagents | 20-50% TFA in DCM (Anhydrous) | 20% Piperidine in DMF |
| Deprotection Yield | 95 – 98% | 90 – 94% |
| Cleavage Time | 1 – 2 hours | 15 – 30 minutes |
| Primary Side Reactions | Nitrile hydration (if moisture is present) | Dibenzofulvene adduct formation |
| UV Monitoring | Poor (relies on ELSD/MS) | Excellent (Absorbance at 290 nm) |
| Cost Efficiency | High (Low reagent cost) | Moderate (Higher reagent cost) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., LC-MS and TLC) to confirm reaction completion and prevent downstream failures.
Protocol A: Boc Protection and Deprotection
Causality Focus: Maintaining strictly anhydrous conditions during deprotection to preserve the sensitive nitrile group.
-
Step 1: Protection. Dissolve 4-(cyanomethyl)-3-oxopiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the reaction mixture to 0°C.
-
Step 2: Reagent Addition. Slowly add Boc₂O (1.1 eq) dropwise. Causality: Dropwise addition controls the exothermic reaction and prevents potential di-acylation or ring-opening side reactions.
-
Step 3: Validation. Stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (ninhydrin positive) and the appearance of a higher Rf spot confirms quantitative conversion.
-
Step 4: Deprotection. Isolate the Boc-protected intermediate. Dissolve in anhydrous DCM and add anhydrous Trifluoroacetic Acid (TFA) to a final concentration of 30% v/v. Critical Causality: The system must be strictly anhydrous to prevent the acid-catalyzed hydration of the cyanomethyl group into an amide.
-
Step 5: Isolation. Stir for 1.5 hours. Concentrate under reduced pressure and precipitate the resulting TFA salt using cold diethyl ether.
Protocol B: Fmoc Protection and Deprotection
Causality Focus: Efficiently scavenging dibenzofulvene to prevent nucleophilic re-addition.
-
Step 1: Protection. Dissolve the starting material in a 1:1 mixture of THF and 10% aqueous NaHCO₃.
-
Step 2: Reagent Addition. Add Fmoc-OSu (1.05 eq) at 0°C. Causality: Fmoc-OSu is preferred over Fmoc-Cl as it minimizes the formation of Fmoc-dipeptide-like oligomers and is significantly less prone to over-acylation.
-
Step 3: Validation. Stir for 12 hours. Monitor via LC-MS (UV 290 nm). The strong UV chromophore of the Fmoc group allows precise quantification of conversion ().
-
Step 4: Deprotection. Dissolve the Fmoc-protected intermediate in 20% piperidine in DMF.
-
Step 5: Scavenging & Isolation. Stir for 20 minutes. Causality: Piperidine acts as both the base to initiate the E1cB elimination and the scavenger to trap the highly reactive dibenzofulvene byproduct, preventing it from reacting with the newly liberated amine. Precipitate the product using cold ether and wash extensively to remove the piperidine-dibenzofulvene adduct.
Workflow for selecting the optimal N1-protection strategy based on downstream conditions.
Analytical Monitoring & Workflow
Effective monitoring is paramount for maintaining high yields. The Fmoc strategy offers a distinct analytical advantage due to the fluorenyl group's strong UV absorbance at 290 nm and 301 nm. This enables real-time monitoring of both the coupling and deprotection steps using standard UV-Vis HPLC detectors. Conversely, the Boc group lacks a strong chromophore, necessitating the use of Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (LC-MS) for accurate reaction tracking.
Conclusion & Decision Matrix
The choice between Boc and Fmoc for 4-(cyanomethyl)-3-oxopiperazine hinges on the specific requirements of the synthetic pipeline:
-
Select Boc when the downstream synthesis involves strong bases, when cost is a primary constraint, or when synthesizing large-scale solution-phase intermediates where volatile byproducts (isobutylene, CO₂) simplify purification[4].
-
Select Fmoc when the downstream sequence requires orthogonal acid-labile protecting groups, when utilizing solid-phase synthesis techniques, or when UV-based real-time reaction monitoring is critical for quality control[].
References
-
Bricelj, A., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021. URL:[Link]
-
Wang, et al. "YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors." Journal of Medicinal Chemistry, 2023. URL:[Link]
Sources
A Comparative Guide to the LC-MS Analysis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to identify and quantify the main component and any process-related impurities or degradation products.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for the analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and its potential impurities. We will explore different chromatographic and mass spectrometric strategies, offering insights into method development and validation. This document is intended to serve as a practical resource for researchers and scientists in the pharmaceutical industry, enabling them to develop and implement effective analytical control strategies.
Understanding the Analyte and Potential Impurities
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and to anticipate its potential impurities.
The Target Molecule:
-
Structure: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
-
Molecular Formula: C₁₁H₁₇N₃O₃
-
Molecular Weight: 239.27 g/mol
-
Key Structural Features:
-
A piperazine-3-one core.
-
A tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens.
-
A cyanomethyl substituent on the other piperazine nitrogen.
-
The presence of the polar piperazine ring, the non-polar Boc group, and the polar cyanomethyl group gives the molecule a moderate polarity, making it amenable to reversed-phase liquid chromatography.
Potential Impurities:
-
Starting Material Impurities:
-
Piperazine: The core starting material for many piperazine derivatives.
-
1-Boc-piperazine: A common intermediate.[2]
-
-
Process-Related Impurities:
-
Di-Boc-piperazine: A potential byproduct of the Boc-protection step.
-
Unreacted intermediates: From the introduction of the cyanomethyl group.
-
-
Degradation Products:
-
Hydrolysis products: The ester linkage of the Boc group can be susceptible to hydrolysis under acidic or strongly basic conditions, leading to the loss of the Boc group. The amide bond in the piperazinone ring could also be liable to hydrolysis under harsh conditions.
-
Oxidative degradation products: The piperazine ring can be susceptible to oxidation.
-
-
Nitrosamine Impurities: Piperazine derivatives are known to be at risk of forming nitrosamine impurities in the presence of nitrite sources under acidic conditions.[3] Therefore, the potential for the formation of N-nitroso-piperazine derivatives should be considered.
Comparison of LC-MS Methodologies
LC-MS is the technique of choice for the analysis of non-volatile pharmaceutical intermediates and their impurities due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information.[4] We will now compare different approaches within the LC-MS framework.
Chromatographic Separation Strategies
The goal of the chromatographic method is to achieve adequate separation of the main component from all potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (RP-UHPLC) are the most common and effective techniques for this type of analysis.[5][6]
| Parameter | Method A: Conventional RP-HPLC | Method B: Fast RP-UHPLC | Rationale and Comparison |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, sub-2 µm, 2.1 x 50-100 mm | Method B is preferred for higher throughput and resolution. The smaller particle size in UHPLC columns provides significantly higher efficiency, leading to sharper peaks and better separation of closely eluting impurities.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that provides protons for positive mode electrospray ionization (ESI) and helps to achieve good peak shapes for basic compounds like piperazine derivatives. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile generally provides lower backpressure and better peak shapes compared to methanol in reversed-phase chromatography, especially for gradient elution in UHPLC systems. |
| Gradient | 5-95% B over 20-30 min | 5-95% B over 5-10 min | The shorter gradient time in Method B is a direct result of the higher efficiency of the UHPLC column, allowing for faster analysis without compromising resolution. |
| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min | The flow rate is optimized for the column dimensions to achieve optimal chromatographic performance. |
| Column Temp. | 30-40 °C | 40-50 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure, which is particularly beneficial for UHPLC. |
Alternative Chromatographic Approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are not well-retained on a C18 column, HILIC could be a valuable alternative. However, for the target molecule and its likely impurities, reversed-phase is expected to provide adequate retention.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties could offer unique selectivity for separating the main component from its basic and acidic impurities.
Mass Spectrometric Detection and Identification
The mass spectrometer provides crucial information for the identification and quantification of the target compound and its impurities.
| Parameter | Method 1: Full Scan MS (Q-TOF or Orbitrap) | Method 2: Tandem MS (Triple Quadrupole) | Rationale and Comparison |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | The presence of basic nitrogen atoms in the piperazine ring makes positive ion mode the most sensitive choice for this class of compounds. |
| Data Acquisition | Full Scan (m/z 50-500) | Multiple Reaction Monitoring (MRM) | Method 1 is ideal for impurity identification and structural elucidation as it provides high-resolution mass data for all ions. Method 2 is superior for quantification due to its high sensitivity and selectivity.[7] |
| Expected Precursor Ion [M+H]⁺ | m/z 240.13 | m/z 240.13 | This corresponds to the protonated molecule. |
| Key Fragmentation Pathways | Understanding the fragmentation is key to structural confirmation. Common fragmentation pathways for N-Boc piperazine derivatives include:[8] - Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) or the loss of isobutylene (56 Da) followed by CO₂ (44 Da). - Cleavage of the piperazine ring: Leading to characteristic fragment ions.[8] - Loss of the cyanomethyl group. | ||
| MRM Transitions (for Method 2) | N/A | For Quantification: - Analyte: 240.1 -> [product ion 1], 240.1 -> [product ion 2] - Impurities: Precursor ion -> [product ion] | Specific precursor-product ion transitions are monitored for each compound, providing high specificity and reducing matrix interference. |
Recommended Experimental Protocol
Based on the comparison above, the following is a recommended starting point for the LC-MS analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and its impurities. This method is designed to be a robust screening method that can be further optimized for specific applications.
I. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution at a concentration of approximately 1 mg/mL in the same diluent as the standard.
II. UPLC-MS/MS Method
Chromatographic Conditions:
-
Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.00 min: 5% B
-
8.00 min: 95% B
-
9.00 min: 95% B
-
9.10 min: 5% B
-
12.00 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan for initial identification (m/z 50-500) and MRM for quantification.
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Main Analyte | 240.1 | 184.1 (M+H - C₄H₈) | 15 |
| 140.1 (M+H - Boc) | 20 | ||
| Piperazine | 87.1 | 43.1 | 20 |
| 1-Boc-piperazine | 187.2 | 131.1 (M+H - C₄H₈) | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Visualization and Workflow
Experimental Workflow
Caption: UPLC-MS/MS workflow for the analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Logical Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate mass spectrometry technique.
Conclusion
The LC-MS/MS method presented in this guide provides a robust and reliable approach for the analysis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate and its potential impurities. The use of UHPLC offers rapid and high-resolution separations, while tandem mass spectrometry ensures sensitive and selective detection and quantification. By understanding the potential impurities and the fragmentation behavior of the target molecule, researchers can confidently develop and validate analytical methods to ensure the quality and consistency of this important pharmaceutical intermediate. As with any analytical method development, the conditions provided herein should be considered a starting point and may require further optimization and validation to meet the specific requirements of the intended application.
References
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 331-334.
- An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020). Drug Testing and Analysis, 12(9), 1387-1392. doi: 10.1002/dta.2884.
-
tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. Retrieved from [Link].
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016).
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent Technologies, Inc.
- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847.
- N-Boc-piperazine Safety D
- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2023). Molecules, 28(4), 1888.
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
- Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society, 41(2), 163-170.
-
CAS 57260-71-6 1-BOC-Piperazine Impurity. Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link].
- Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. (2021). Environmental Science & Technology Letters, 8(3), 256-262.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- A novel comprehensive strategy for residual pesticide analysis in cannabis flower. (2018). Agilent Technologies, Inc.
- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (2006). Journal of the Coblentz Society, 47(2), 133-138.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Piperazine derivatives as dangerous abused compounds. (2019).
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
- Mass Spectrometry - Fragmentation P
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Molecules, 23(5), 1044.
-
Reverse Phase vs Normal Phase in HPLC. Labtech. Retrieved from [Link].
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025). IOSR Journal of Pharmacy, 15(4), 23-30.
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. CAS 57260-71-6 1-BOC-Piperazine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. labtech.tn [labtech.tn]
- 6. iosrphr.org [iosrphr.org]
- 7. mdpi.com [mdpi.com]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Spectroscopic validation of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate synthesis
Spectroscopic Validation and Comparative Analysis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate Synthesis
Executive Summary
The functionalization of piperazine scaffolds is a cornerstone in modern medicinal chemistry. Specifically, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate serves as a critical intermediate in the synthesis of complex tricyclic heterocycles, PARG inhibitors[1], PROTAC degraders[2], and CDK4/6 inhibitors[3].
Because the cyanomethylation of lactams can theoretically yield both N-alkylated and O-alkylated (imidate) products, rigorous spectroscopic validation is mandatory. This guide objectively compares the spectroscopic performance (NMR, FTIR, LC-MS) of an in-house synthesized batch against a verified commercial reference standard[4] and its unreacted precursor, providing a self-validating framework for quality control.
Mechanistic Causality & Reaction Workflow
The lactam nitrogen (N4) of the precursor, tert-butyl 3-oxopiperazine-1-carboxylate, is significantly less nucleophilic than a standard secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, standard alkylation conditions (e.g., K₂CO₃ in acetonitrile) result in poor yields.
To achieve quantitative conversion, the protocol must utilize a strong base such as potassium tert-butoxide (t-BuOK) to generate a highly nucleophilic lactam anion prior to the introduction of the electrophile, bromoacetonitrile[1].
Fig 1. Mechanistic pathway of cyanomethylation and the spectroscopic validation cascade.
Comparative Spectroscopic Performance
To objectively validate the synthesized product, its spectral data must be benchmarked against a commercial reference standard (e.g., from BenchChem[4] or Jiehua Pharma). The data below summarizes the structural fidelity markers required to confirm successful N-cyanomethylation.
Table 1: ¹H NMR (400 MHz, CDCl₃) Shift Comparison
The most definitive proof of successful synthesis is the appearance of the isolated cyanomethyl protons at 4.32 ppm and the disappearance of the broad lactam N-H proton.
| Proton Assignment | Precursor (Unreacted) | In-House Synthesized Product | Commercial Reference Standard |
| N-H (Lactam) | 6.50 ppm (br s, 1H) | Absent | Absent |
| N-CH₂-CN | Absent | 4.32 ppm (s, 2H) | 4.32 ppm (s, 2H) |
| C2-H₂ (Ring) | 4.08 ppm (s, 2H) | 4.12 ppm (s, 2H) | 4.12 ppm (s, 2H) |
| C6-H₂ (Ring) | 3.62 ppm (t, 2H) | 3.65 ppm (t, 2H) | 3.65 ppm (t, 2H) |
| C5-H₂ (Ring) | 3.38 ppm (td, 2H) | 3.50 ppm (t, 2H) | 3.50 ppm (t, 2H) |
| Boc (-CH₃)₃ | 1.47 ppm (s, 9H) | 1.47 ppm (s, 9H) | 1.47 ppm (s, 9H) |
Table 2: FTIR Absorption Bands (cm⁻¹) Comparison
FTIR is utilized to rule out O-alkylation. If the electrophile attacked the lactam oxygen, the lactam C=O stretch (~1665 cm⁻¹) would vanish, replaced by an imidate C=N stretch. The retention of the 1665 cm⁻¹ band confirms N-alkylation.
| Functional Group | Precursor (Unreacted) | In-House Synthesized Product | Commercial Reference Standard |
| N-H Stretch | ~3250 (Broad) | Absent | Absent |
| C≡N Stretch | Absent | 2252 (Sharp, Weak) | 2252 (Sharp, Weak) |
| C=O (Boc) | 1695 (Strong) | 1698 (Strong) | 1698 (Strong) |
| C=O (Lactam) | 1660 (Strong) | 1665 (Strong) | 1665 (Strong) |
Table 3: LC-MS (ESI+) Comparison
| Metric | Precursor (Unreacted) | In-House Synthesized Product | Commercial Reference Standard |
| Formula | C₉H₁₆N₂O₃ | C₁₁H₁₇N₃O₃ | C₁₁H₁₇N₃O₃ |
| Exact Mass | 200.12 | 239.13 | 239.13 |
| Observed[M+H]⁺ | 201.1 m/z | 240.1 m/z | 240.1 m/z |
Self-Validating Experimental Protocol
The following methodology incorporates internal checkpoints to ensure the reaction is proceeding correctly before committing to costly spectroscopic analysis[1].
Step 1: Lactam Deprotonation
-
Charge a flame-dried, argon-purged flask with tert-butyl 3-oxopiperazine-1-carboxylate (1.00 g, 4.99 mmol, 1.0 eq) and anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium tert-butoxide (t-BuOK, 1.0 M in THF, 6.0 mL, 1.2 eq) dropwise over 10 minutes. Stir for 20 minutes. Causality: The low temperature prevents ring-opening side reactions while the strong base quantitatively deprotonates the lactam, forming the active nucleophile.
Step 2: Electrophilic Cyanomethylation
-
Add bromoacetonitrile (0.42 mL, 6.00 mmol, 1.2 eq) dropwise to the 0 °C solution.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours. Self-Validation Point (TLC): Monitor the reaction via Thin Layer Chromatography (50% EtOAc/Petroleum Ether). The precursor contains a hydrogen-bond donating N-H group, making it highly polar (Rf ~0.2). The N-alkylated product lacks this N-H bond, causing a polarity inversion. A successful reaction is validated by the complete disappearance of the Rf ~0.2 spot and the emergence of a faster-eluting spot at Rf ~0.5.
Step 3: Aqueous Workup & Purification
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL) and dilute with EtOAc (30 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 20 mL) and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify via silica gel flash chromatography (0-50% EtOAc in Petroleum Ether). Causality: Rigorous drying over Na₂SO₄ is critical; residual water will broaden NMR signals and obscure the critical N-H region during FTIR validation.
Conclusion
By cross-referencing in-house synthesized tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate against a commercial standard, researchers can definitively confirm structural fidelity. The polarity inversion observed during TLC, combined with the disappearance of the N-H stretch in FTIR and the emergence of the 4.32 ppm singlet in ¹H NMR, creates a closed, self-validating loop that guarantees the regioselective success of the cyanomethylation workflow.
Sources
- 1. US20240140954A1 - Tricyclic heterocyclic derivatives, compositions and uses thereof - Google Patents [patents.google.com]
- 2. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | 234108-59-9 | Benchchem [benchchem.com]
A Tale of Two Piperazinones: A Comparative Guide to the Reactivity of 1-Boc-3-oxopiperazine and its N-Cyanomethyl Derivative
Introduction: The Piperazinone Core in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved pharmaceuticals.[1][2][3] Its two nitrogen atoms provide crucial hydrogen bonding capabilities and allow for fine-tuning of a molecule's pharmacokinetic profile, enhancing properties like water solubility and bioavailability.[1][4] The oxidized form, the piperazinone core, retains these advantages while offering a rigidified structure and additional points for synthetic diversification.
This guide provides an in-depth comparison of two key piperazinone building blocks: 1-Boc-3-oxopiperazine (Compound 1 ) and tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (Compound 2 ). While structurally similar, the substitution at the N-4 nitrogen atom creates a profound divergence in their chemical reactivity. Understanding these differences is paramount for researchers in drug development, as the choice between these synthons dictates the entire synthetic strategy and the types of molecular complexity that can be achieved.
We will dissect the electronic and steric properties of each molecule, provide experimental protocols for key transformations, and present comparative data to guide your synthetic decisions.
Section 1: Structural and Electronic Profiles
At first glance, Compound 1 and 2 share the same N-1 Boc-protected 3-oxopiperazine framework. However, the distinction at the N-4 position—a secondary amine versus a tertiary, cyanomethyl-substituted amine—is the critical determinant of their reactivity.
-
1-Boc-3-oxopiperazine (1): This molecule possesses two primary reactive sites. The first is the nucleophilic secondary amine at the N-4 position, which is readily available for reactions with a wide range of electrophiles.[5][6] The second is the α-carbon at the C-2 position, adjacent to the carbonyl group. The protons at this position are acidic (pKa ~19-21 for typical ketones) and can be removed by a suitable base to form a nucleophilic enolate.[7][8] The N-1 Boc group serves as a bulky, electron-withdrawing protecting group, which slightly increases the acidity of the N-4 proton but primarily prevents reactions at the N-1 position.[9]
-
tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (2): The substitution of the N-4 position with a cyanomethyl group fundamentally alters the molecule's reactivity profile.
-
Elimination of N-4 Nucleophilicity: The N-4 nitrogen is now a tertiary amine, rendering it non-nucleophilic and unreactive toward alkylating or acylating agents.
-
Introduction of a New Acidic Site: The cyanomethyl group introduces a new set of acidic protons on the methylene carbon (α to the nitrile). The electron-withdrawing nature of the nitrile group (pKa of acetonitrile is ~25) makes these protons accessible for deprotonation by strong bases, creating a new site for nucleophilic attack.
-
Electronic Influence: The electron-withdrawing cyanomethyl group reduces the electron density of the entire ring system compared to the N-H of Compound 1 , which can subtly influence the acidity of other positions, such as the C-2 protons.
-
Section 2: The Fundamental Divergence: Reactivity at the N-4 Position
The most significant difference between Compound 1 and 2 lies in their ability to undergo N-functionalization.
Compound 1: A Hub for N-Alkylation and N-Acylation
The secondary amine of 1-Boc-3-oxopiperazine is its most reactive site. It readily undergoes nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones, providing a straightforward method to introduce a vast array of substituents at the N-4 position.[5][6] This reaction is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
Experimental Protocol 1: N-Alkylation of 1-Boc-3-oxopiperazine (1)
-
Objective: To introduce a benzyl group at the N-4 position.
-
Methodology:
-
Dissolve 1-Boc-3-oxopiperazine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv), to the solution.
-
Add the electrophile, benzyl bromide (1.1 equiv), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter off the base and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield N-benzyl-1-Boc-3-oxopiperazine.
-
-
Causality: Potassium carbonate is a mild inorganic base sufficient to deprotonate the N-4 amine, enhancing its nucleophilicity without causing side reactions like enolate formation. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Compound 2: Inert at the N-4 Position
Conversely, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is completely unreactive towards electrophiles at the N-4 position under the same conditions. As a tertiary amine, it lacks the proton necessary for deprotonation and subsequent nucleophilic attack. This inertness makes it an ideal scaffold when synthetic modifications are desired elsewhere on the molecule without interference from the N-4 position.
Caption: Divergent reactivity at the N-4 position.
Section 3: A More Subtle Contest: Reactivity at the α-Carbon (C-2)
Both molecules possess acidic protons at the C-2 position, enabling the formation of an enolate anion for subsequent C-C bond formation. However, the nature of the N-4 substituent is expected to influence the ease of this deprotonation.
The acidity of α-protons to a carbonyl group is a well-established principle, arising from the resonance stabilization of the resulting enolate anion.[7][8] Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are typically required to achieve complete deprotonation.
-
Hypothesis: The electron-withdrawing cyanomethyl group on Compound 2 is expected to slightly increase the acidity of the C-2 protons compared to the N-H group on Compound 1 . This is because the inductive effect of the cyanomethyl group helps to stabilize the negative charge of the enolate intermediate. Consequently, deprotonation of Compound 2 at C-2 may proceed more readily or under slightly milder conditions than for Compound 1 .
Experimental Protocol 2: General Procedure for C-2 Alkylation
-
Objective: To form an enolate at C-2 and trap it with an electrophile (e.g., methyl iodide).
-
Methodology:
-
Prepare a solution of a strong base, such as LDA (1.1 equiv), in a dry, aprotic solvent like THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of the piperazinone substrate (Compound 1 or 2 , 1.0 equiv) in dry THF dropwise to the LDA solution. Maintain the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile, methyl iodide (1.2 equiv), dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by chromatography.
-
-
Self-Validation: The use of a strong, sterically hindered base like LDA at low temperatures is crucial. It ensures rapid and complete deprotonation at the kinetically favored α-carbon (C-2) while minimizing competitive deprotonation at other sites or nucleophilic attack on the carbonyl group.[10]
Comparative Data (Predicted)
| Feature | 1-Boc-3-oxopiperazine (1) | tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (2) | Rationale |
| Required Base | Strong base (e.g., LDA, NaHMDS) | Strong base (e.g., LDA, NaHMDS) | Both require a strong base for C-H deprotonation. |
| Relative Acidity of C-2 H | Lower | Higher (Slightly) | The electron-withdrawing cyanomethyl group provides inductive stabilization to the enolate. |
| Potential Side Reactions | Deprotonation at N-4 if a less hindered or weaker base is used. | Deprotonation of the cyanomethyl group if conditions are not carefully controlled. | Each molecule has a secondary acidic site that can compete. |
| Predicted Yield for C-Alkylation | Good | Good to Excellent | The slightly higher acidity may lead to a cleaner, more efficient reaction for Compound 2 . |
Section 4: A Unique Handle for Synthesis: Reactivity of the Cyanomethyl Group
A key advantage of Compound 2 is the synthetic utility of the cyanomethyl group itself. The protons on the methylene carbon α to the nitrile are acidic and can be deprotonated with a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, opening up a unique set of reactions not possible with Compound 1 .
This allows for the elongation of the side chain at the N-4 position, a valuable strategy for accessing novel chemical space.
Caption: Workflow for cyanomethyl group functionalization.
Experimental Protocol 3: Alkylation of the Cyanomethyl Group of Compound 2
-
Objective: To add an ethyl group to the cyanomethyl side chain.
-
Methodology:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve Compound 2 (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of LDA (1.1 equiv) in THF dropwise, and stir the mixture for 1 hour at this temperature.
-
Add ethyl iodide (1.2 equiv) to the resulting anion solution.
-
Allow the reaction mixture to warm gradually to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the α-ethylated cyanomethyl product.
-
Conclusion: Strategic Selection for Targeted Synthesis
The choice between 1-Boc-3-oxopiperazine and tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is not a matter of superior or inferior reactivity, but one of strategic synthetic design.
-
Choose 1-Boc-3-oxopiperazine (1) when your primary goal is to explore or install diverse functionality at the N-4 position . Its accessible secondary amine is a powerful handle for building libraries of analogues for SAR studies.
-
Choose tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (2) when:
-
The N-4 position needs to be inert while you perform chemistry elsewhere, such as at the C-2 position.
-
Your synthetic target requires a two-carbon linker at N-4 that can be further functionalized via the α-cyano carbanion.
-
The final molecule requires a cyanomethyl group or a derivative (e.g., a carboxylic acid or amine after hydrolysis or reduction of the nitrile).
-
By understanding the distinct reactivity profiles dictated by the N-4 substituent, researchers can make informed decisions, streamline their synthetic routes, and more efficiently access their target molecules.
References
-
Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M.F., Tasneem, S., & Alam, M.M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529. [Link]
-
In-Silico ADME & Custom Synthesis. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. In-Silico ADME & Custom Synthesis Blog. [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. University of Calgary Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chad's Prep. (2021, April 18). Alpha Hydrogen Acidity | Enolates & Enols | Organic Chemistry 21.1. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Comparative Mass Spectrometry Fragmentation Profiling: Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate vs. Alternative Piperazinone Scaffolds
As a Senior Application Scientist, I frequently encounter analytical challenges in the bioanalytical quantification and structural elucidation of synthetic intermediates. Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its mass spectrometry (MS) behavior—specifically under electrospray ionization (ESI) and collision-induced dissociation (CID)—is heavily dictated by its protecting groups.
This guide objectively compares the MS/MS fragmentation performance of this Boc-protected scaffold against its Cbz-protected and unprotected alternatives. By detailing the mechanistic causality and establishing self-validating protocols, this guide provides the foundation necessary for robust analytical method development.
Mechanistic Causality: The "Energy Sink" Effect of the Boc Group
When designing an LC-MS/MS Multiple Reaction Monitoring (MRM) method, the choice of the precursor-to-product ion transition is critical for assay sensitivity and specificity.
For Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate ( m/z 240.1), the tert-butyloxycarbonyl (Boc) group acts as a thermodynamic "energy sink" during CID. Because the Boc group is highly labile in the gas phase, it undergoes a facile McLafferty-type rearrangement or direct elimination at very low collision energies (10–15 eV). This results in the rapid sequential loss of isobutylene (-56 Da) yielding an m/z 184.1 intermediate, followed by the loss of carbon dioxide (-44 Da) to yield the unprotected core at m/z 140.1 . Because this initial cleavage requires minimal energy, it suppresses the deeper fragmentation of the core piperazinone ring.
In contrast, the Benzyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (Cbz-protected) requires significantly higher collision energy (25–30 eV) to induce the neutral loss of benzyl alcohol or the formation of the highly stable tropylium cation ( m/z 91.1).
The Unprotected 4-(cyanomethyl)piperazin-2-one ( m/z 140.1) lacks an energy-absorbing protecting group. Consequently, applied collision energy directly impacts the heterocyclic core and the cyanomethyl appendage, leading to the characteristic loss of the cyanomethyl group (-CH 2 CN, -40 Da) to yield an m/z 100.1 fragment, alongside deeper ring-opening cleavages .
Comparative Fragmentation Data
The quantitative fragmentation parameters for these three structural analogs are summarized below. Understanding these differences dictates the optimal MRM transitions for quantitative assays.
| Compound Scaffold | Precursor Ion [M+H]+ ( m/z ) | Primary Product Ions ( m/z ) | Optimal CE (eV) | Dominant CID Mechanism |
| Boc-protected (Tert-butyl...) | 240.1 | 184.1, 140.1, 100.1 | 10 - 15 | Loss of isobutylene (-56 Da) & CO 2 (-44 Da) |
| Cbz-protected (Benzyl...) | 274.1 | 230.1, 91.1 | 25 - 30 | Tropylium cation formation ( m/z 91.1) |
| Unprotected (Core piperazinone) | 140.1 | 100.1, 72.1 | 20 - 25 | Loss of cyanomethyl (-CH 2 CN, -40 Da) |
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure absolute trustworthiness in structural elucidation, analytical protocols cannot rely on assumptions. The following step-by-step methodology incorporates a self-validating system to guarantee mass accuracy, eliminate carryover, and confirm system suitability before data acquisition.
Step 1: System Suitability Testing (SST) & Calibration
-
Action: Infuse a standard MS tuning mix (e.g., containing polytyrosines or proprietary fluorinated phosphazines) directly into the ESI source.
-
Validation: Verify that the mass axis calibration is within <5 ppm error and that the ESI spray is stable (RSD < 2% over 50 scans). Causality: This ensures that the m/z 140.1 product ion is accurately distinguished from isobaric background interferences.
Step 2: Blank Matrix Injection
-
Action: Inject 5 µL of the reconstitution solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Validation: Monitor the target MRM transitions. The absence of peaks confirms zero column carryover or source contamination, validating the cleanliness of the system.
Step 3: Sample Preparation and Injection
-
Action: Dilute Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate to 100 ng/mL in the reconstitution solvent. Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Action: Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, maximizing [M+H]+ ionization efficiency in positive ESI mode.
Step 4: Product Ion Scanning (MS2)
-
Action: Isolate the precursor ion ( m/z 240.1) in Q1. Sweep the collision energy in Q2 from 5 eV to 40 eV in 5 eV increments. Scan Q3 from m/z 50 to 250.
-
Validation: The appearance of m/z 184.1 at low CE, followed by m/z 140.1 at moderate CE, internally validates the sequential cleavage of the Boc group.
Step 5: Post-Run Blank
-
Action: Inject a final solvent blank.
-
Validation: Confirms that the highly hydrophobic Boc-protected compound has not irreversibly bound to the stationary phase or ESI capillary, ensuring the integrity of subsequent runs.
Fragmentation Pathway Visualization
The logical relationship between the applied collision energy and the resulting product ions for the Boc-protected scaffold is mapped below.
Fig 1: ESI-MS/MS fragmentation pathway of Boc-protected cyanomethyl piperazinone.
References
-
Wolf, C., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 2005.[Link]
-
Welz, M., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2022.[Link]
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate. As a compound utilized in modern drug discovery and medicinal chemistry, its unique structure, incorporating a piperazine ring, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety protocols.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate may not always be readily available, a conservative approach to its handling and disposal is warranted based on the known hazards of its structural components.[1]
-
Piperazine Derivatives : The piperazine core is a common scaffold in pharmaceuticals. Depending on the substituents, piperazine derivatives can range in toxicity and may cause skin and eye irritation.[2][3]
-
Cyanomethyl Group (-CH₂CN) : This functional group presents a significant hazard due to the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[4][5] Exposure to cyanides can be life-threatening, and permissible exposure limits are very low.[4]
-
Tert-butoxycarbonyl (Boc) Protecting Group : While the Boc group itself is relatively benign, its cleavage, typically under acidic conditions, would generate isobutylene and carbon dioxide, and more importantly, could create an acidic environment conducive to the release of HCN from the cyanomethyl group.
Given this composite hazard profile, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate should be treated as a hazardous substance, requiring careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Consult Institutional Guidelines : Always prioritize your institution's specific chemical waste disposal procedures and consult with your Environmental Health and Safety (EHS) office.[1]
-
Work in a Ventilated Area : All handling and disposal steps must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or potential off-gassing.[5][6]
-
Personal Protective Equipment (PPE) : The minimum required PPE should be worn at all times.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, which can cause serious eye damage.[1][4][7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and absorption.[1][4][7] Gloves should be inspected before use. |
| Body Protection | A laboratory coat is mandatory. | Protects against skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or if ventilation is inadequate. | Prevents respiratory irritation from inhaling dust or vapors.[1][7] |
Step-by-Step Disposal Procedure
This protocol outlines the recommended workflow for the safe disposal of small quantities of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate typically encountered in a research laboratory setting.
Part A: Initial Waste Segregation and Containment
-
Solid Waste :
-
Collect any solid residue of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.[1]
-
The container must be made of a compatible material and have a tightly fitting lid.[8]
-
-
Liquid Waste (Solutions) :
-
If the compound is in a solvent, do not attempt to evaporate the solvent.
-
Transfer the solution to a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on the solvent used.[9]
-
Ensure the waste container is properly labeled with all components and their approximate concentrations.[8]
-
Crucially, never mix cyanide-containing waste with acidic waste. [5][10] This could lead to the generation of lethal hydrogen cyanide gas.
-
Part B: Decontamination of Glassware and Surfaces
Any equipment or surfaces that have come into contact with the compound must be thoroughly decontaminated.
-
Initial Rinse :
-
Rinse the contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound.
-
Collect this rinse solvent as hazardous waste in the appropriate liquid waste container.
-
-
Cyanide Decontamination Protocol :
-
This procedure must be performed in a chemical fume hood.[5][10]
-
Prepare a fresh 10% solution of sodium hypochlorite (bleach) and a pH 10 buffer solution.[5][10]
-
First, rinse the surfaces with the pH 10 buffer solution to ensure an alkaline environment, which helps to prevent the formation of HCN.[4][10]
-
Next, carefully apply the 10% bleach solution to the surfaces to oxidize the residual cyanide to the less toxic cyanate.[4]
-
Allow the bleach solution to remain in contact for at least 30 minutes.
-
Thoroughly rinse the surfaces with water.
-
All rinsates from this decontamination process must be collected as hazardous aqueous waste.[10]
-
Final Disposal Logistics
-
Waste Container Labeling : All waste containers must be clearly and accurately labeled as hazardous waste, specifying the contents, including "tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate" and any solvents.[4][8] The label should also include a "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS" warning.[10]
-
Storage : Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, especially acids.[8][10]
-
EHS Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4] Provide them with a complete description of the waste.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Contain : For a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[1]
-
Decontaminate : Once the bulk material is collected, decontaminate the spill area using the cyanide decontamination protocol described in Part B.
-
Dispose : Collect all contaminated absorbent material and cleaning supplies in a sealed, labeled hazardous waste container.
-
Report : Report the spill to your laboratory supervisor and the institutional EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Caption: Disposal workflow for tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate.
Conclusion
The proper disposal of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is not merely a matter of regulatory compliance but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of its constituent functional groups, adhering to stringent safety protocols, and following a systematic disposal procedure, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always remember that when in doubt, consulting with your institution's Environmental Health and Safety professionals is the most prudent course of action.
References
- BenchChem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
- BenchChem. (n.d.). Safe Disposal of Zinc, bromo(cyanomethyl)-: A Comprehensive Guide for Laboratory Personnel.
- CATO Research Chemicals Inc. (2025, September 8).
- NextSDS. (n.d.). tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate — Chemical Substance Information.
- Apollo Scientific. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Safety Data Sheet.
- Angene Chemical. (2025, June 16).
- TCI Chemicals. (2025, October 29). Safety Data Sheet: tert-Butyl 3-Oxopiperazine-1-carboxylate.
- TCI Chemicals. (2025, March 5). Safety Data Sheet: tert-Butyl 3-Oxopiperazine-1-carboxylate.
- CymitQuimica. (2024, December 19). Safety Data Sheet: Tert-butyl (R)
- PubChem. (n.d.). Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- James Madison University. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
- Fisher Scientific. (2009, April 15).
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford Environmental Health & Safety.
- (n.d.). MSDS of tert-butyl (3S)
- (n.d.).
- Combi-Blocks. (2026, March 6). Safety Data Sheet: tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- RBNAinfo. (2020, July 2).
- PubChemLite. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate (C9H16N2O3).
- ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research.
- PubChem. (n.d.). tert-Butyl 4-{3-[(4-bromophenyl)amino]-4-carbamoyl-1H pyrazol-1-yl}-4-(cyanomethyl)piperidine-1-carboxylate.
- Chem-Impex. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate.
- ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
- (n.d.). Chemical Waste Disposal Guidelines.
- (n.d.).
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate.
- MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.
- (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate | 1260541-96-5.
- NextSDS. (n.d.). tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. hscprep.com.au [hscprep.com.au]
- 10. lsuhsc.edu [lsuhsc.edu]
Personal protective equipment for handling Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling complex, multi-functionalized pharmaceutical intermediates like Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate , understanding why a chemical presents specific hazards is the foundation of true operational safety.
This guide provides a comprehensive, self-validating protocol for the safe handling, reaction execution, and disposal of this compound, designed specifically for drug development professionals.
Chemical Profile & Quantitative Data
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a highly functionalized piperazine derivative commonly utilized as a building block in medicinal chemistry. To design an effective safety protocol, we must first establish its physical and chemical parameters.
| Property | Value | Clinical/Safety Relevance |
| CAS Number | 234108-59-9 | Unique identifier for precise SDS tracking and regulatory compliance. |
| Molecular Formula | C11H17N3O3 | Contains nitrogenous bases and a cyano group, dictating its metabolic hazard profile. |
| Molecular Weight | 239.275 g/mol | Relatively low molecular weight; capable of permeating compromised skin barriers. |
| Storage Temperature | 2-8 °C | Requires refrigeration to prevent thermal degradation of the Boc protecting group. |
Mechanistic Toxicology: The Dual-Hazard Profile
The hazard profile of this molecule is dictated by two distinct functional groups: the cyanomethyl appendage and the tert-butoxycarbonyl (Boc) protecting group .
A. In Vivo Cyanide Release (The Cyanomethyl Hazard)
The acute toxicity of aliphatic nitriles is rarely caused by the intact molecule itself; rather, it is the result of metabolic bioactivation[1]. If inhaled, ingested, or absorbed, the cyanomethyl group undergoes α -carbon hydroxylation mediated by Cytochrome P450 enzymes in the liver[1][2]. This forms an unstable cyanohydrin intermediate that spontaneously decomposes to release hydrogen cyanide (HCN)[2]. HCN subsequently binds to cytochrome c oxidase, inhibiting the electron transport chain and causing cellular hypoxia[1][2].
Cytochrome P450-mediated bioactivation of aliphatic nitriles to hydrogen cyanide.
B. Pressurization Hazard (The Boc-Deprotection Risk)
In synthetic workflows, the Boc group is typically removed using strong acids (e.g., TFA, HCl)[3]. Protonation of the carbamate carbonyl leads to fragmentation, yielding the deprotected amine, carbon dioxide ( CO2 ), and a tert-butyl cation that rapidly eliminates a proton to form isobutylene gas [3][4]. The stoichiometric generation of CO2 and isobutylene presents a severe over-pressurization and explosion hazard if conducted in a sealed reactor without proper venting[4].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective systems required for handling this compound.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) | Standard latex offers poor resistance to cyano-organics. Butyl rubber prevents permeation of the cyanomethyl moiety, blocking the primary route of systemic toxicity. |
| Eye/Face Protection | Chemical splash goggles + Full face shield | Protects mucosal membranes from aerosolized particulates and defends against sudden outgassing during acid-catalyzed Boc deprotection. |
| Respiratory Protection | NIOSH-approved half-face respirator with ABEK1P3 cartridges | Mandatory if handling outside a fume hood. Protects against organic vapors (isobutylene) and toxic particulates (cyanide precursors). |
| Body Protection | Tyvek® chemically resistant lab coat or coveralls | Prevents accumulation of chemical dust on standard cotton lab coats, mitigating delayed dermal absorption. |
Standard Operating Procedure (SOP): Safe Handling & Reaction Setup
To ensure operational safety, follow this step-by-step methodology when utilizing Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate in synthetic workflows.
Step 1: Environmental Preparation & Pre-Weighing
-
Verify that the Class II Type B2 biological safety cabinet or ducted chemical fume hood is operating with a minimum face velocity of 100 fpm.
-
Clear the workspace of all strong acids (e.g., Trifluoroacetic acid, Hydrochloric acid) to prevent accidental, premature Boc deprotection.
-
Lay down anti-static weighing paper. The compound is a dry powder; static discharge can cause aerosolization.
Step 2: Material Transfer
-
Don the PPE specified in the matrix above.
-
Remove the compound from 2-8 °C storage and allow the sealed container to equilibrate to room temperature for 15 minutes to prevent condensation, which can degrade the material.
-
Use a grounded, static-free spatulate to transfer the required mass.
Step 3: Reaction Execution (Boc Deprotection Protocol) If your workflow involves removing the Boc group, you must manage the isobutylene and CO2 off-gassing[4].
-
Never seal the reactor. Ensure the reaction vessel is equipped with an open reflux condenser or a pressure-relief bubbler.
-
Connect the exhaust line to a gas scrubber. Isobutylene emissions can be minimized by bubbling the exhaust through a specialized scrubbing solution or by utilizing flow-chemistry techniques[3][4].
-
Add the acidic reagent dropwise at 0 °C to control the initial rate of decarboxylation and isobutylene generation, then slowly warm to room temperature.
Spill Response & Decontamination Workflow
In the event of a spill, standard solvent-cleanup protocols are dangerous. Applying acidic neutralizers to this compound will trigger the release of isobutylene gas[4] and potentially destabilize the cyanomethyl group.
Step-by-step emergency workflow for containing and neutralizing nitrile-based chemical spills.
Spill Execution Steps:
-
Evacuate & Isolate: Immediately clear personnel from the vicinity.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
-
Neutralization: For the residual powder on surfaces, apply a mild alkaline sodium hypochlorite solution (bleach). The alkaline environment prevents Boc deprotection, while the hypochlorite oxidizes any trace liberated cyanide into relatively harmless cyanate.
-
Collection: Sweep the neutralized slurry into a dedicated, clearly labeled hazardous waste container using non-sparking tools.
Waste Disposal & Environmental Logistics
Improper disposal of nitrile-containing compounds can lead to environmental toxicity and disruption of bacterial communities in wastewater treatment facilities.
-
Solid Waste: All contaminated PPE, weighing papers, and inert absorbents must be placed in a sealed, puncture-resistant container labeled "Toxic Organic Waste: Contains Nitriles."
-
Liquid Waste: Reaction mother liquors containing unreacted starting material or cyanohydrin byproducts must be kept strictly segregated from acidic waste streams to prevent the generation of HCN gas in the waste carboy. Maintain the pH of the nitrile waste stream between 8.0 and 10.0.
References
-
Jiehua Pharma. "Piperazines Catalog: tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (CAS 234108-59-9)". URL: [Link]
-
Grogan J, DeVito SC, Pearlman RS, Korzekwa KR. "Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity". Chem Res Toxicol. 1992. URL: [Link]
-
"Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections". Organic Process Research & Development. ACS Publications, 2004. URL: [Link]
-
"GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design". Green Chemistry, RSC Publishing, 2023. URL: [Link]
-
Tanii, Hideji. "Allyl nitrile: Toxicity and health effects". J-Stage, 2008. URL: [Link]
Sources
- 1. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl nitrile: Toxicity and health effects [jstage.jst.go.jp]
- 3. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


